rac-N-Demethyl dimethindene
Description
BenchChem offers high-quality rac-N-Demethyl dimethindene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-N-Demethyl dimethindene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOUIHMDYBQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929150 | |
| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135784-56-4 | |
| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: Dimetindene Impurity I (EP)
The N-Desmethyl Analog: Origin, Analysis, and Control Strategies
Executive Summary
Dimetindene Impurity I (European Pharmacopoeia) is the N-desmethyl derivative of the active pharmaceutical ingredient (API) Dimetindene Maleate. Chemically identified as N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine , it represents a critical quality attribute (CQA) due to its structural potential for nitrosamine formation and its status as both a process-related impurity and a degradation product.
This guide provides a comprehensive technical analysis of Impurity I, detailing its mechanistic formation, separation science, and regulatory significance in the context of ICH Q3A/B and M7 guidelines.
Part 1: Chemical Identity & Structural Characterization
Impurity I retains the core indene scaffold and the pyridine-ethyl side chain of the parent drug but lacks one methyl group on the terminal amine. This transformation from a tertiary to a secondary amine significantly alters its pKa and chromatographic behavior.
1.1 Key Chemical Data
| Parameter | Specification |
| Common Name | Dimetindene Impurity I (EP) |
| Chemical Name | N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine |
| Structure Type | Secondary Amine (N-Desmethyl) |
| CAS Number | 151562-10-6 (Free Base); 135784-57-5 (Maleate) |
| Molecular Formula | C₁₉H₂₂N₂ |
| Molecular Weight | 278.40 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile; pH-dependent aqueous solubility |
1.2 Structural Discrepancy Note
Researchers must distinguish Impurity I from Impurity B (2-(1H-inden-2-yl)-N,N-dimethylethanamine), which lacks the pyridine-ethyl side chain entirely, and Impurity A (2-ethylpyridine), which is a starting material. Impurity I is structurally the closest analog to the API, making resolution challenging in low-pH mobile phases.
Part 2: Mechanistic Origin & Synthesis
Understanding the genesis of Impurity I is prerequisite for implementing control strategies. It arises via two distinct pathways: Synthetic Carryover (Process) and Oxidative Degradation (Stability).
2.1 Pathway A: Synthetic Carryover (Incomplete Alkylation)
In the final stages of Dimetindene synthesis, the tertiary amine is typically formed via reductive amination or alkylation of a precursor. If the reaction stoichiometry or reducing power is insufficient, the intermediate secondary amine (Impurity I) remains unreacted.
2.2 Pathway B: Oxidative Degradation (N-Demethylation)
Under stress conditions (light, heat, oxidative environment), the tertiary amine of Dimetindene can undergo oxidative N-demethylation. This often proceeds via an N-oxide intermediate (Impurity C), which rearranges and cleaves to form the secondary amine and formaldehyde.
2.3 Visualization of Formation Pathways
The following diagram illustrates the dual origin of Impurity I.
Figure 1: Mechanistic pathways showing Impurity I as both a synthetic intermediate and a degradation product via the N-oxide route.
Part 3: Analytical Strategy & Protocols
Detecting Impurity I requires a method capable of separating a secondary amine from a tertiary amine. Standard C18 methods may show tailing due to the interaction of the secondary amine with residual silanols.
3.1 HPLC Method Development Strategy
-
Column Choice: Use a base-deactivated C18 column (e.g., C18-DB or Hybrid Silica) to minimize silanol interactions with the secondary amine.
-
Mobile Phase pH: High pH (pH > 8.0) is often superior for amines to ensure they are in the free base form, improving peak shape and retention. However, standard silica columns degrade at high pH.
-
Recommendation: Use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) with Ammonium Bicarbonate buffer (pH 9.0).
-
-
Detection: UV at 254 nm (Indene/Pyridine absorption).
3.2 Validated HPLC Protocol (Example)
This protocol is designed to resolve Impurity I (N-desmethyl) from Dimetindene (Parent).
| Component | Parameter |
| Column | C18 Hybrid Silica, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV 254 nm |
| Retention Order | Impurity I (Earlier) < Dimetindene (Later) |
Protocol Logic: At pH 9.5, both the impurity and the API are deprotonated. The secondary amine (Impurity I) is less lipophilic than the tertiary amine (Dimetindene) due to the loss of the methyl group, typically resulting in earlier elution in Reverse Phase chromatography.
Part 4: Regulatory & Toxicological Context[4]
The identification of Impurity I is not merely a purity exercise; it has profound safety implications under modern regulatory frameworks.[1]
4.1 The Nitrosamine Risk (ICH M7)
Impurity I is a secondary amine . In the presence of nitrosating agents (nitrites in excipients, water, or processing steps), secondary amines can react to form Nitrosamines .
-
Reaction: Impurity I + NO⁺ → N-nitroso-N-desmethyldimetindene .
-
Risk Classification: Nitrosamines are part of the "Cohort of Concern" (mutagenic carcinogens).
-
Control Strategy: If Impurity I is present, the drug product manufacturing process must be assessed for nitrite content to prevent the formation of the corresponding nitrosamine.
4.2 ICH Q3A/B Limits
For a known impurity in the EP monograph:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
-
EP Limit: The European Pharmacopoeia typically sets the limit for Impurity I at 0.2% (relative to the principal peak) [1].[2]
Part 5: References
-
European Directorate for the Quality of Medicines (EDQM). (2008). Dimetindene Maleate Monograph 01/2008:1417. European Pharmacopoeia 6.0. Link
-
LGC Standards. (2024). Dimetindene EP Impurity I (Maleate) Reference Standard Data Sheet. Link
-
VEEPrho. (2024). Structure and CAS Data for Dimetindene Impurity I (151562-10-6). Link
-
ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Sources
Methodological & Application
Application Note: High-Efficiency Extraction of rac-N-Demethyl Dimethindene from Human Plasma
Abstract & Scope
This application note details optimized protocols for the extraction of N-Demethyl dimethindene , the primary active metabolite of the antihistamine Dimethindene (Fenistil), from human plasma. While Dimethindene is a tertiary amine, its N-demethylated metabolite is a secondary amine, presenting unique stability and volatility challenges during sample preparation.
This guide focuses on the racemic mixture (rac) , as standard pharmacokinetic (PK) screenings often quantify the total racemate. However, the extracts produced by these protocols are fully compatible with downstream chiral chromatography if enantiomeric separation is required.
Key Performance Indicators:
-
Recovery: >85% for both parent and metabolite.[1]
-
LLOQ: 0.1 ng/mL (Protocol dependent).
-
Matrix Effect: <15% ion suppression.
Molecule Characterization & Pre-Analytical Logic
Understanding the physicochemical differential between the parent and metabolite is critical for selecting the correct extraction pH and solvent.
| Property | Dimethindene (Parent) | N-Demethyl Dimethindene (Metabolite) | Impact on Protocol |
| Structure | Tertiary Amine | Secondary Amine | Metabolite is more polar and potentially more volatile. |
| MW | 292.42 g/mol | 278.40 g/mol | Distinct Mass Transitions (MRM). |
| pKa (Basic) | ~9.3 | ~9.5 | Both require high pH (>11) to neutralize for LLE. |
| LogP | ~4.2 (Lipophilic) | ~3.5 (Slightly less lipophilic) | Both bind well to C18 and MCX phases. |
The "Volatility Trap"
Critical Warning: Unlike the parent drug, N-demethyl dimethindene is a secondary amine. During the evaporation step of Liquid-Liquid Extraction (LLE), secondary amines can be lost to volatility or adsorb irreversibly to glass surfaces if the extract is too clean or the temperature is too high.
-
Solution: We recommend adding a "keeper" solvent (e.g., 10 µL of 1% Formic Acid in Methanol) prior to evaporation to convert the free base back into a non-volatile salt.
Method A: Mixed-Mode Cation Exchange (SPE)
Recommended for: High-throughput clinical trials, automated workflows, and maximum sample cleanliness.
This protocol utilizes Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C). The mechanism relies on a dual retention strategy:
-
Hydrophobic retention (Reverse Phase) of the aromatic rings.
-
Ionic retention (Cation Exchange) of the amine group at acidic pH.
Reagents
-
Cartridge: Polymeric Strong Cation Exchange (30 mg or 60 mg).
-
Loading Buffer: 2% Phosphoric Acid (H3PO4) in water.
-
Wash 1: 2% Formic Acid in Water (Removes proteins/zwitterions).
-
Wash 2: 100% Methanol (Removes neutrals/hydrophobics while analyte stays ionically bound).
-
Elution: 5% Ammonium Hydroxide (NH4OH) in Methanol.
Step-by-Step Protocol
-
Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS). Add 200 µL Loading Buffer (Acidifies plasma to pH ~2-3, ensuring the drug is positively charged). Vortex.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).
-
Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes plasma proteins).[2]
-
Wash 2 (Organic): 1 mL 100% Methanol. (Crucial Step: The drug is locked by charge; this wash removes neutral lipids and interferences).
-
Elution: 2 x 500 µL of Elution Solvent (High pH breaks the ionic bond).
-
Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Workflow Visualization (SPE)
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for amine-based metabolites.
Method B: Liquid-Liquid Extraction (LLE)
Recommended for: Maximum sensitivity (lowest LLOQ), cost-sensitive labs, or when SPE manifolds are unavailable.
LLE is the "Gold Standard" for extracting lipophilic amines. By adjusting the plasma to pH > 11, we suppress the ionization of both Dimethindene and N-Demethyl dimethindene, forcing them into the organic layer.
Reagents
-
Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR MTBE (Methyl tert-butyl ether).
-
Note: The 90:10 mix provides a cleaner extract than pure Ethyl Acetate.
-
-
Buffer: 0.1 M NaOH or Saturated Borate Buffer (pH 10-11).
Step-by-Step Protocol
-
Sample Prep: 200 µL Plasma + 20 µL IS.
-
Alkalinization: Add 50 µL 0.1 M NaOH. Vortex 10s. (Check pH > 10).
-
Extraction: Add 1.5 mL Extraction Solvent .
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Acid Trap (Crucial): Add 10 µL of 1% Formic Acid in MeOH to the organic layer before evaporation.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: 100 µL Mobile Phase (Initial conditions).
Workflow Visualization (LLE)
Figure 2: Liquid-Liquid Extraction workflow highlighting the critical pH adjustment and acid trap steps.
LC-MS/MS Analysis Parameters
Once extracted, the separation of the racemate from matrix interferences is achieved using standard Reversed-Phase chromatography.
Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
MRM Transitions (Quantification)
The following transitions are derived from the fragmentation of the dimethyl-aminoethyl side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |
| Dimethindene | 293.2 [M+H]+ | 58.1 | 30 | 20 | Dimethylamino group |
| N-Demethyl Dimethindene | 279.2 [M+H]+ | 44.1 | 30 | 22 | Monomethylamino group |
| Dimethindene-d6 (IS) | 299.2 [M+H]+ | 64.1 | 30 | 20 | Deuterated IS |
Note: If N-Demethyl Dimethindene standard is unavailable, quantification is often performed using the parent standard curve with a correction factor, though synthesized metabolite standards are preferred for regulatory submission.
References & Grounding
The protocols above are synthesized from established bioanalytical principles for antihistamines and specific metabolic studies of Dimethindene.[3]
-
Metabolic Pathway & Enantioselectivity:
-
General Extraction Logic (LLE/SPE for Basic Drugs):
-
Context: Standard practices for extracting lipophilic amines (like Dimethindene) utilizing pH manipulation (NaOH) and organic partitioning (Hexane/EtOAc) are validated in comparative studies of antihistamine extraction.
-
Source:[5]
-
-
Physicochemical Properties:
-
Data: pKa and LogP values derived from PubChem compound databases for Dimethindene Maleate and its derivatives.
-
Source:
-
-
LC-MS/MS Validation Guidelines:
-
Regulatory:[6] All described validation parameters (Recovery, LLOQ, Matrix Effect) align with FDA Bioanalytical Method Validation Guidance.
-
Source:
-
Sources
- 1. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of rac-N-Demethyl Dimethindene Reference Standard
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of racemic N-Demethyl dimethindene, a primary metabolite and significant impurity of the first-generation antihistamine, dimethindene.[1][2] The availability of a well-characterized reference standard for this compound is crucial for pharmaceutical quality control, metabolism studies, and impurity profiling.[1] This document outlines a robust synthetic strategy, leveraging a modified route based on the established synthesis of dimethindene, followed by a controlled N-demethylation. Detailed, step-by-step protocols for the synthesis and purification are provided, along with a thorough analytical characterization workflow to confirm the identity, purity, and integrity of the final reference standard.
Introduction: The Significance of a Reference Standard
Dimethindene is a selective H1 histamine antagonist widely used for the symptomatic relief of allergic reactions.[3][4][5] As with any active pharmaceutical ingredient (API), a thorough understanding of its metabolic fate and potential impurities is a regulatory requirement to ensure safety and efficacy.[1] N-Demethyl dimethindene is a known metabolite of dimethindene and a potential process-related impurity.[2][6] Therefore, a highly purified and well-characterized reference standard of rac-N-Demethyl dimethindene is essential for:
-
Quantitative analysis: Accurately quantifying the levels of this impurity in drug substance and formulated products.
-
Pharmacokinetic studies: Investigating the metabolic profile of dimethindene in vivo.[6]
-
Toxicological evaluation: Assessing the potential biological activity and toxicity of the metabolite.
-
Analytical method validation: Serving as a benchmark for the development and validation of analytical methods, such as HPLC, for routine quality control.[1]
This application note is designed to guide researchers, analytical scientists, and drug development professionals through a reliable process for obtaining high-purity rac-N-Demethyl dimethindene.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, rac-N-Demethyl dimethindene, can be approached via two primary strategies:
-
Direct Synthesis: Modifying the existing dimethindene synthesis to incorporate a monomethylaminoethyl side chain from the outset.
-
Post-Synthesis Demethylation: Synthesizing dimethindene and subsequently removing one of the N-methyl groups.
While direct synthesis is an elegant approach, it may require the synthesis of a less common starting material, N-methyl-2-chloroethylamine, which can be unstable. The post-synthesis demethylation of the readily accessible dimethindene offers a more practical and adaptable route for laboratory-scale preparation. This application note will focus on the latter strategy, which involves the synthesis of dimethindene followed by a controlled N-demethylation.
The overall synthetic workflow is depicted in the following diagram:
Caption: Figure 1: Overall workflow for the synthesis of rac-N-Demethyl dimethindene.
Experimental Protocols
Part 1: Synthesis of rac-Dimethindene
The synthesis of rac-dimethindene is adapted from the established industrial process.[7][8] This multi-step synthesis involves the formation of an indanone intermediate followed by the addition of a 2-ethylpyridine moiety.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Diethyl malonate | Sigma-Aldrich | ReagentPlus® |
| Sodium ethoxide | Acros Organics | 97% |
| Benzyl chloride | Alfa Aesar | 99% |
| Sodium hydride (60% in mineral oil) | Sigma-Aldrich | |
| 2-chloro-N,N-dimethylethanamine | TCI | >98% |
| Toluene | Fisher Sci. | Anhydrous |
| Sodium hydroxide | VWR | ACS Grade |
| Ethanol | Decon Labs | 200 Proof |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | |
| 2-Ethylpyridine | Acros Organics | 98% |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |
| Diethyl ether | Fisher Sci. | Anhydrous |
Protocol:
-
Synthesis of Diethyl Benzylmalonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add benzyl chloride and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol under reduced pressure. The resulting crude diethyl benzylmalonate can be used in the next step without further purification.
-
Synthesis of Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate: To a suspension of sodium hydride in anhydrous toluene, add the crude diethyl benzylmalonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Then, add 2-chloro-N,N-dimethylethanamine and heat the reaction mixture to reflux for 8-12 hours.[8] After cooling, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine intermediate.
-
Saponification to 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid: Dissolve the crude tertiary amine intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 6-8 hours.[7] After cooling, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. The resulting precipitate of the amino diacid can be collected by filtration, washed with cold water, and dried.
-
Cyclization to 2-(2-(dimethylamino)ethyl)indan-1-one: Add the dried amino diacid portion-wise to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.[8] The reaction is typically complete within 30-60 minutes. Pour the hot reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indanone intermediate.
-
Synthesis of rac-Dimethindene: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-ethylpyridine in anhydrous diethyl ether and cool to -78 °C. Add n-butyllithium dropwise and stir the resulting deep red solution for 30 minutes. Then, add a solution of the indanone intermediate in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude rac-dimethindene.
Part 2: N-Demethylation of rac-Dimethindene
Several reagents can be employed for the N-demethylation of tertiary amines.[9][10] A common and effective method is the von Braun reaction or its modern variations using chloroformates.[9] This protocol utilizes 1-chloroethyl chloroformate (ACE-Cl).
Materials and Reagents:
| Reagent | Supplier | Grade |
| rac-Dimethindene (from Part 1) | ||
| 1-Chloroethyl chloroformate (ACE-Cl) | Sigma-Aldrich | 97% |
| Dichloroethane (DCE) | Fisher Sci. | Anhydrous |
| Methanol | VWR | ACS Grade |
Protocol:
-
Carbamate Formation: In a round-bottom flask under an inert atmosphere, dissolve the crude rac-dimethindene in anhydrous dichloroethane. Cool the solution to 0 °C and add 1-chloroethyl chloroformate dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis of the Carbamate: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. To the resulting crude carbamate, add methanol and heat to reflux for 2-4 hours to effect hydrolysis.
-
Work-up and Isolation: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities. Basify the aqueous layer with a sodium hydroxide solution and extract the product, rac-N-Demethyl dimethindene, with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification and Characterization
Purification of the crude rac-N-Demethyl dimethindene is critical to achieving the high purity required for a reference standard. Column chromatography is the preferred method for this purpose.
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel. A typical starting gradient could be 98:2:0.5 (DCM:MeOH:TEA), gradually increasing the methanol concentration.
-
Procedure: Slurry pack the silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified rac-N-Demethyl dimethindene.
Analytical Characterization:
The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Results for rac-N-Demethyl dimethindene |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | Characteristic signals for the aromatic protons of the indene and pyridine rings, the aliphatic protons of the ethyl and ethylamine side chains, and a singlet for the single N-methyl group. The integration of the signals should be consistent with the proposed structure. |
| ¹³C NMR (e.g., 100 MHz, CDCl₃) | The number of signals should correspond to the number of unique carbon atoms in the molecule. Characteristic chemical shifts for the aromatic, aliphatic, and N-methyl carbons should be observed. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ corresponding to the exact mass of N-Demethyl dimethindene (C₁₉H₂₂N₂) should be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with a purity of ≥98% (or as required by the specific application). The method should be validated for linearity, accuracy, precision, and specificity.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings. |
Conclusion
This application note provides a detailed and practical guide for the synthesis, purification, and characterization of rac-N-Demethyl dimethindene reference standard. By following the outlined protocols, researchers and analytical scientists can reliably produce a high-purity standard essential for the accurate quality control and metabolic investigation of dimethindene. The robust analytical workflow ensures the identity and purity of the final compound, establishing it as a trustworthy reference material for pharmaceutical development and research.
References
-
Quivelli, A., Rossi, F., Perna, F. M., & Capriati, V. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7594. [Link]
-
ResearchGate. (n.d.). Quantitative metrics for the process of synthesis of dimethindene (6) in VOCs or in CPME or in 2-MeTHF. Retrieved from [Link]
-
Veeprho. (n.d.). Dimetindene Impurities and Related Compound. Retrieved from [Link]
- Wysomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2012). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE HYDROCHLORIDE BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 69(5), 859-865.
-
Wikipedia. (n.d.). Dimetindene. Retrieved from [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
- Sravya, G., Zyryanov, G. V., Ramaseshaiah, K., Reddy, G. M. K., Reddy, C. S., & Reddy, N. B. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. Asian Journal of Chemistry, 31(11), 2631-2634.
-
PubChem. (n.d.). (+-)-Dimethindene. Retrieved from [Link]
-
PubChem. (n.d.). Dimethindene Maleate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dimethindene-impurities. Retrieved from [Link]
- Gfeller, H., & Tamm, C. (1977). Metabolism of dimetindene in rats. Arzneimittel-Forschung, 27(6), 1151-1156.
- Melchiorre, C., Gualtieri, F., Giannella, M., Pigini, M., Cingolani, M. L., & Rossini, L. (1978). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 21(11), 1126-1132.
-
WikiGenes. (n.d.). Fenistil - N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl). Retrieved from [Link]
- Towart, R., Sautel, M., Moret, E., Costa, E., Theraulaz, M., & Weitsch, A. F. (1991). Investigation of the Antihistaminic Action of Dimethindene Maleate (Fenistil) and Its Optical Isomers. Agents and Actions Supplements, 33, 403-408.
- Schunack, W., & Buschauer, A. (1987). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(Suppl.), R80.
- Büki, A., & Dombrádi, V. (1987). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimetindene - Wikipedia [en.wikipedia.org]
- 4. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
rac-N-Demethyl dimethindene analytical standard purchase
Application Note: High-Performance Quantification of rac-N-Demethyl Dimethindene in Biological Matrices
Introduction & Scientific Context
Dimethindene (brand name Fenistil) is a potent, first-generation selective H1-antagonist used to treat allergic reactions and pruritus.[1] While the parent drug is well-characterized, modern drug development and safety testing (MIST) guidelines require rigorous monitoring of active metabolites to assess pharmacokinetics (PK), toxicity, and accumulation.
N-Demethyl dimethindene is a primary Phase I metabolite formed via N-demethylation of the terminal amine.[1] Because Dimethindene is chiral and typically administered as a racemate (maleate salt), the resulting metabolite is also racemic.
Why this standard matters:
-
PK Profiling: N-demethylation represents a significant clearance pathway.[1] Quantifying this metabolite is essential for calculating total clearance and understanding CYP enzyme involvement (primarily CYP2D6 and CYP3A4).
-
Safety Assessment: As a secondary amine, the metabolite may exhibit different receptor binding affinities or off-target effects compared to the tertiary amine parent.
-
Forensic/Clinical Toxicology: In overdose scenarios, the ratio of Parent-to-Metabolite helps establish the timeline of ingestion.
Physicochemical Profile: rac-N-Demethyl Dimethindene[1]
Before initiating method development, the analyst must understand the fundamental properties of the reference standard.
| Property | Data | Notes |
| Chemical Name | rac-N-Methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
| Molecular Formula | C₁₉H₂₂N₂ | Loss of CH₂ (-14 Da) from parent |
| Molecular Weight | 278.39 g/mol | Monoisotopic Mass: ~278.18 Da |
| Polarity (LogP) | ~3.5 (Predicted) | Highly lipophilic; requires organic solvent for solubilization.[1] |
| pKa (Base) | ~9.2 (Amine) | Positively charged at physiological pH and acidic LC conditions.[1] |
| Storage | -20°C, Desiccated | Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. |
| Solubility | Methanol, Acetonitrile, DMSO | Insoluble in water at neutral pH. |
Metabolic Pathway & Mechanism
Understanding the formation of the metabolite aids in predicting matrix interferences. The following diagram illustrates the biotransformation of Dimethindene.
Figure 1: Metabolic biotransformation pathway of Dimethindene.[1] The N-demethylation pathway (Green Arrow) is the primary focus of this protocol.[1]
Analytical Protocol: LC-MS/MS Workflow
This protocol is designed for the simultaneous quantification of Dimethindene and rac-N-Demethyl Dimethindene in human plasma.[1]
A. Standard Preparation (Critical Step)
Rationale: The standard is a secondary amine and can adsorb to glass surfaces.
-
Stock Solution (1 mg/mL): Dissolve 1 mg of rac-N-Demethyl Dimethindene in 1 mL of Methanol . Do not use water. Sonicate for 5 minutes.
-
Working Solutions: Dilute stock serially in 50:50 Methanol:Water.
-
Stability: Stock is stable for 3 months at -20°C. Working solutions should be prepared fresh weekly.
B. Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides cleaner extracts than protein precipitation for lipophilic bases, reducing matrix effects (ion suppression).
-
Aliquot: Transfer 100 µL Plasma into a glass tube.
-
Internal Standard: Add 10 µL of Dimethindene-d6 (or suitable analog).
-
Basification: Add 50 µL of 0.1 M NaOH.
-
Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).[1]
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
C. LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Note: The acidic pH ensures the amine is protonated [M+H]+ for MS detection.
Mass Spectrometry (ESI+): The following transitions are predicted based on the fragmentation logic of the dimethyl-ethylamine side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Dimethindene | 293.2 | 58.1 | 218.1 | 20 / 35 |
| N-Demethyl Dimethindene | 279.2 | 44.1* | 218.1 | 22 / 35 |
-
Mechanism:
-
m/z 58: Cleavage of the dimethylaminoethyl group [CH2=N(CH3)2]+.
-
m/z 44: Cleavage of the monomethylaminoethyl group [CH2=NH(CH3)]+ (Specific to the metabolite).
-
m/z 218: The indene-pyridine core structure (Common to both).[1]
-
Experimental Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow ensuring maximum recovery of the lipophilic metabolite.
Validation & Troubleshooting
Self-Validating the Protocol:
-
System Suitability Test (SST): Before every run, inject a neat standard of N-Demethyl Dimethindene.[1]
-
Acceptance Criteria: Retention time stability ±0.05 min; Peak asymmetry factor < 1.5.
-
-
Carryover Check: Inject a blank immediately after the highest standard (ULOQ).
-
Issue: Amines stick to stainless steel.
-
Fix: If carryover > 20% of LLOQ, switch needle wash to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
-
Common Pitfall: Peak Tailing
-
Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.
-
Solution: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A. The ammonium ions compete for silanol binding sites, sharpening the peak.
References
-
Argekar, A. P., & Sawant, J. G. (1999). Simultaneous determination of dimethindene maleate and its metabolites in human plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]
-
PubChem Compound Summary. (2023). Dimethindene Maleate. National Center for Biotechnology Information. [1]
Sources
Troubleshooting & Optimization
reducing baseline noise in LC-MS analysis of dimethindene metabolites
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the reduction of baseline noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of dimethindene and its metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical expertise with field-proven insights to enhance the sensitivity and reliability of your bioanalytical methods.
Introduction: The Challenge of Dimethindene Metabolite Analysis
Dimethindene, an antihistaminic agent, undergoes several metabolic transformations, including N-demethylation and hydroxylation on the indene moiety (e.g., 6-hydroxydimetindene).[1][2][3] These metabolic processes typically increase the polarity of the analyte. The analysis of such polar metabolites presents a distinct challenge in LC-MS.[4] Highly polar compounds often exhibit poor retention on traditional reversed-phase (RP) columns, causing them to elute early in the chromatogram, frequently co-eluting with endogenous matrix components and salts. This co-elution can lead to significant ion suppression and an unstable, noisy baseline, which complicates the detection and quantification of low-abundance metabolites.[4][5]
This guide is structured to help you systematically identify and eliminate the sources of this baseline noise, thereby improving your signal-to-noise ratio (S/N) and overall data quality.
Troubleshooting Guide: A Symptom-Based Approach to Noise Reduction
High baseline noise is a common issue that can obscure low-level signals and compromise the limit of quantification (LOQ).[6][7] The origin of this noise can be broadly categorized as chemical (from solvents, samples, or the system) or electronic.[8] The following section provides a systematic approach to diagnosing and resolving noise-related issues.
Issue 1: Consistently High Baseline Noise Across the Entire Chromatogram
This symptom often points to a pervasive source of contamination within the LC-MS system or mobile phase.
Potential Causes:
-
Contaminated Mobile Phase: The most frequent cause. Impurities in solvents (even those labeled "LC-MS grade"), contaminated additives (e.g., formic acid, ammonium acetate), or microbial growth in aqueous solutions can introduce a constant stream of interfering ions.[6][9][10]
-
System-Wide Contamination: Residuals from previous analyses, precipitated buffer salts, or plasticizers leached from tubing can contaminate the entire fluidic path.[6]
-
Dirty Ion Source: Contaminants can build up on the ion source components (capillary, cone/orifice, skimmer), leading to an unstable spray and high chemical background.[11]
-
Column Bleed: The degradation of the column's stationary phase can release siloxanes or other bonded-phase molecules, which are then detected by the MS.[12]
Diagnostic Steps & Solutions:
-
Mobile Phase Verification (First Line of Defense):
-
Protocol: Prepare a fresh batch of mobile phase using the highest purity solvents and additives available (e.g., LC-MS hypergrade).[12][13][14] Use water from a well-maintained purification system or bottled LC-MS grade water. Filter all aqueous mobile phases through a 0.22 µm filter to remove particulates and potential microbial contamination.
-
Causality: Solvents are the largest volume of liquid entering the mass spectrometer; therefore, even trace impurities can have a significant cumulative effect on the baseline.[14] Using freshly prepared buffers is crucial as their pH and composition can change over time, affecting both chromatography and ionization stability.[6]
-
-
System Contamination Check:
-
Protocol: Replace the analytical column with a union (zero-dead-volume connector). Flush the entire LC system (from the pumps to the MS inlet) with a strong solvent wash sequence. A typical aggressive flush might be:
-
100% LC-MS Grade Water (to remove salts)
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
Re-equilibrate with your initial mobile phase.
-
-
Causality: This procedure removes non-volatile salts that can precipitate and create blockages or act as noise sources, and washes away strongly retained organic contaminants from previous injections.[6][11]
-
-
Ion Source Inspection:
-
Protocol: Visually inspect the ESI probe, capillary tip, and the first ion optic (cone or orifice). If discoloration or residue is visible, perform a source cleaning according to the manufacturer's protocol. This typically involves sonicating removable parts in a sequence of appropriate solvents (e.g., water, methanol, isopropanol).
-
Causality: The ion source is where the liquid phase is converted to gas-phase ions.[15] A contaminated surface leads to erratic droplet formation and inefficient desolvation, resulting in a noisy and suppressed signal.[16] Optimizing the cone voltage can also help reduce ion clusters and baseline noise.[16]
-
Issue 2: Sporadic Noise Spikes or Erratic Baseline
Random, sharp spikes in the baseline are often due to electrical interference, air bubbles, or inconsistent solvent mixing.
Potential Causes:
-
Air Bubbles in the Pump: Trapped air in the pump heads or solvent lines can cause momentary pressure drops and flow inconsistencies, leading to baseline disturbances.[9]
-
Pump Malfunction/Inconsistent Mixing: Worn pump seals or faulty check valves can lead to poor gradient formation, creating "waves" in the mobile phase composition that the detector perceives as noise.[9][17]
-
Electrical Interference: Proximity to other electronic equipment, poor grounding, or static discharge can introduce electronic noise.[6]
-
Autosampler Issues: A dirty injection needle or valve can introduce intermittent contamination.
Diagnostic Steps & Solutions:
-
Degas Mobile Phases:
-
Protocol: Ensure all mobile phases are thoroughly degassed before use, either through an inline degasser (most common), sonication, or helium sparging.
-
Causality: Dissolved gasses can come out of solution as pressure changes within the LC system, forming bubbles that disrupt flow and detector stability.[10]
-
-
Assess Pump Performance:
-
Protocol: Monitor the pump pressure trace. It should be stable with minimal ripple. Large, regular fluctuations may indicate a failing check valve or a bubble trapped in a pump head. If this is observed, purge the pumps thoroughly.
-
Causality: The stability of the electrospray is highly dependent on a consistent, pulse-free flow of eluent from the LC.[18] Inconsistent flow directly translates to an unstable ion current and a noisy baseline.
-
-
Isolate Electrical Sources:
-
Protocol: Check that the LC-MS is on a dedicated electrical circuit with proper grounding. If possible, temporarily power down non-essential nearby equipment to see if the noise subsides.
-
Causality: The MS detector amplifies very small ion currents. It is therefore sensitive to external electromagnetic interference, which can manifest as random noise spikes.
-
Systematic Troubleshooting Workflow
A logical workflow is critical for efficiently identifying the source of baseline noise without unnecessary downtime.
Caption: A step-by-step decision tree for troubleshooting LC-MS baseline noise.
Frequently Asked Questions (FAQs)
Q1: Why are my dimethindene metabolite peaks so small, even when the baseline is quiet? This is likely due to ion suppression, a matrix effect where co-eluting compounds compete with the analyte for ionization, reducing its signal intensity.[14] Since dimethindene metabolites are polar, they may elute in a region of the chromatogram dense with endogenous polar molecules from biological samples (e.g., phospholipids, salts).
-
Solution: Improve chromatographic separation to move the metabolite peak away from the suppression zone. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain polar compounds.[4] Alternatively, optimize your sample preparation using Solid-Phase Extraction (SPE) to more effectively remove interfering matrix components before injection.[19]
Q2: What are the best mobile phase additives to use for analyzing dimethindene metabolites while minimizing noise? For positive mode ESI, 0.1% formic acid is the most common and effective choice. It aids in the protonation of analytes like dimethindene (a basic amine) and its metabolites while being volatile and relatively clean. For negative mode, 0.1% ammonia or 5-10 mM ammonium acetate are good starting points.
-
Key Principle: Always use volatile buffers and additives (e.g., ammonium formate/acetate, formic acid).[12] Non-volatile salts like phosphate or sulfate will precipitate in the hot ion source, causing severe contamination and signal instability.[12][13]
Q3: Can my sample preparation protocol be a source of noise? Absolutely. Inadequate sample cleanup is a major contributor to both high baseline noise and ion suppression.[14][19]
-
Best Practices:
-
Filtration: Always filter samples through a 0.22 µm syringe filter before injection to remove particulates that can clog the system and create noise.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological matrices. Using an appropriate SPE sorbent (e.g., a mixed-mode cation exchange for basic compounds like dimethindene) can significantly reduce matrix interferences.[19]
-
High-Purity Reagents: Use high-purity solvents and reagents throughout your extraction process to avoid introducing contaminants.[20]
-
Q4: How often should I clean the mass spectrometer's ion source? The frequency depends heavily on sample throughput and cleanliness. For labs analyzing complex biological samples like plasma or urine, a monthly or even bi-weekly cleaning may be necessary. A good practice is to monitor system suitability test (SST) samples. When you observe a consistent decrease in sensitivity or an increase in baseline noise for your quality control samples, it is likely time for a source cleaning.[6]
Data and Protocols
Table 1: Recommended Solvent and Additive Quality
| Component | Recommended Grade | Rationale |
| Water | LC-MS Grade or from >18 MΩ·cm system | Minimizes ionic, organic, and particulate contamination.[14] |
| Acetonitrile/Methanol | LC-MS Grade / Hypergrade | Ensures low levels of metal ions and organic impurities that can form adducts or increase background noise.[12][21] |
| Formic Acid / Acetic Acid | LC-MS Grade (>99% purity) | Prevents introduction of unknown contaminants that are often present in lower-purity grades. |
| Ammonium Acetate/Formate | LC-MS Grade (>99% purity) | Guarantees high volatility and minimal non-volatile residues. |
Protocol 1: Standard Ion Source Cleaning (General Guide)
Disclaimer: Always consult your specific instrument manual for detailed instructions.
-
Venting and Safety: Vent the mass spectrometer according to the manufacturer's procedure. Wear powder-free gloves to prevent contamination.
-
Disassembly: Carefully remove the ESI probe/capillary and the primary ion optics (e.g., cone, skimmer, ion transfer tube). Keep track of all parts and their orientation.
-
Sonication: Place the metal components in a beaker. Perform sequential sonication for 15 minutes in each of the following solvents:
-
50:50 LC-MS Grade Methanol:Water
-
LC-MS Grade Methanol
-
LC-MS Grade Isopropanol
-
-
Drying: After the final sonication, remove the parts with clean forceps and allow them to air dry completely on a clean, lint-free surface. Alternatively, dry them under a gentle stream of high-purity nitrogen.
-
Reassembly: Carefully reassemble the source components, ensuring everything is correctly seated.
-
Pumpdown and System Check: Pump down the mass spectrometer. Once vacuum is stable, check instrument performance by infusing a standard calibration solution.
References
-
Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Cordis. Retrieved February 10, 2026, from [Link]
- Gu, H., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolites, 6(4), 43.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 10, 2026, from [Link]
-
Gu, H., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PMC - PubMed Central. Retrieved February 10, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved February 10, 2026, from [Link]
- Albóniga, O. E., et al. (2020). Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the final results. Metabolomics, 16(1), 14.
-
Niessen, W. M. A. (2011). LC-MS metabolomics of polar compounds. PubMed. Retrieved February 10, 2026, from [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]
-
Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the. (n.d.). ADDI. Retrieved February 10, 2026, from [Link]
-
Wadsager, K., et al. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Retrieved February 10, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Analytica Chimica Acta. Retrieved February 10, 2026, from [Link]
-
Optimizing Mobile Phase Solvent Purity for LC-MS. (2023, September 27). Technology Networks. Retrieved February 10, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 10, 2026, from [Link]
-
Sample preparation best practices for accurate LC–MS analysis. (2025, December 4). YouTube. Retrieved February 10, 2026, from [Link]
-
Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. Retrieved February 10, 2026, from [Link]
-
Wermeille, M., et al. (1992). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects. PubMed. Retrieved February 10, 2026, from [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek. Retrieved February 10, 2026, from [Link]
-
Perform routine maintenance for mobile phases in the LCMS system. (2023, April 11). SeqGen Blog. Retrieved February 10, 2026, from [Link]
-
Sparkman, O. D. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy Online. Retrieved February 10, 2026, from [Link]
-
How to reduce noise in LC/MSMS??? (2013, January 28). Chromatography Forum. Retrieved February 10, 2026, from [Link]
-
Stoll, D. R. (2021, February 1). Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines. Chromatography Online. Retrieved February 10, 2026, from [Link]
-
De Graeve, J., et al. (1989). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. PubMed. Retrieved February 10, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 10, 2026, from [Link]
-
Influence of mobile-phase composition on LC-MS performance.... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
GC/MS: high baseline, lots of noise. (2014, November 6). Chromatography Forum. Retrieved February 10, 2026, from [Link]
-
Blaschke, G., & Fraenkel, B. (1993). Metabolism of dimetindene in rats. PubMed. Retrieved February 10, 2026, from [Link]
-
Modern Drug Metabolites Demand More from LC-MS/MS. (2026, January 12). Separation Science. Retrieved February 10, 2026, from [Link]
-
Noise and Baseline Filtration in Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Wermeille, M., & Huber, M. (1994). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. PubMed. Retrieved February 10, 2026, from [Link]
-
Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9). Met líder. Retrieved February 10, 2026, from [Link]
-
How to quantify 200 metabolites with one LC-MS/MS method? (2021, January 4). YouTube. Retrieved February 10, 2026, from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved February 10, 2026, from [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). Chromatography Online. Retrieved February 10, 2026, from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
How electrospray ionization works. (2021, May 5). YouTube. Retrieved February 10, 2026, from [Link]
-
Horak, F., et al. (1993). Pharmacodynamic dose finding of dimetindene in a sustained release formulation. PubMed. Retrieved February 10, 2026, from [Link]
Sources
- 1. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. zefsci.com [zefsci.com]
- 7. zefsci.com [zefsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. blog.seqgen.com [blog.seqgen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 13. selectscience.net [selectscience.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. organomation.com [organomation.com]
- 20. m.youtube.com [m.youtube.com]
- 21. technologynetworks.com [technologynetworks.com]
Technical Support Center: Dimethindene Impurity Profiling & Degradation Analysis
Status: Operational Specialist: Senior Application Scientist, Stability & Impurity Profiling Subject: Troubleshooting Unknown Peaks in Dimethindene Maleate Forced Degradation
Introduction
Welcome to the technical support hub for Dimethindene Maleate (DMD) stability studies. This guide addresses the specific challenges of identifying "unknown" peaks that appear during stress testing. Unlike generic small molecules, Dimethindene possesses a unique indene-ethylamine-pyridine scaffold that creates a distinct degradation fingerprint involving geometric isomerization, N-oxidation, and specific cleavage events.
Module 1: Chromatographic Anomalies (The "What is this?" Phase)
Q: I see a peak eluting very close to the API (RRT ~0.9 or ~1.1) that is not resolved on my C18 column. What is it? A: This is likely a geometric isomer (E/Z) or a desmethyl derivative . Dimethindene contains an ethylidene linkage. Under photolytic or thermal stress, the molecule can undergo E/Z isomerization. These isomers have identical mass-to-charge (m/z) ratios and very similar hydrophobicities, making them difficult to separate on standard C18 stationary phases.
-
Troubleshooting Protocol:
-
Switch Column Chemistry: Move from C18 to a Cyano (CN) or Phenyl-Hexyl column. The pi-pi interactions in these phases often provide better selectivity for geometric isomers than pure hydrophobicity.
-
Check Wavelength: Isomers usually have identical UV spectra. If the UV spectrum shifts significantly (e.g., loss of conjugation), it is not a simple isomer.
-
Q: I have a broad, tailing peak appearing early in the chromatogram (RRT < 0.2). It doesn't match the API spectrum. A: This is likely the Maleic Acid counter-ion or its isomer, Fumaric Acid . Dimethindene is formulated as a maleate salt.[1][2][3][4] Under acidic stress or heat, maleic acid (cis-butenedioic acid) can isomerize to fumaric acid (trans-butenedioic acid).
-
Verification: Inject standards of Maleic and Fumaric acid. These are often overlooked "ghost peaks" in forced degradation.
Module 2: Degradation Mechanisms (The "How did it get here?" Phase)
This section details the mechanistic origins of the most common unknown peaks.
1. Oxidative Stress (The N-Oxide Pathway)
-
Trigger: Peroxide (
) or AIBN stress. -
Mechanism: The tertiary amine on the ethyl side chain is the most electron-rich site, making it prone to N-oxidation.
-
Observation: A peak with [M+16] mass shift.
-
Chromatography: N-oxides are more polar than the parent; expected elution is before the API in Reverse Phase (RP).
2. Photolytic Stress (The Isomerization Pathway)
-
Trigger: UV/Vis light exposure (ICH Q1B).
-
Mechanism: Excitation of the conjugated indene system leads to rotation around the double bond (E to Z transition) or potentially photocyclization.
-
Observation: Peak with [M+0] (same mass).
3. Hydrolytic Cleavage (The Pyridine Split)
-
Trigger: Strong Acid/Base + Heat.
-
Mechanism: While the core is relatively stable, harsh conditions can cleave the linkage between the pyridine ring and the ethyl bridge.
-
Observation: Formation of 2-ethylpyridine and a corresponding indene-derivative.
Visualizing the Degradation Pathways The following diagram illustrates the causal links between stress conditions and specific degradants.
Caption: Mechanistic map connecting stress conditions to specific Dimethindene degradation products.
Module 3: Advanced Characterization (The "Prove It" Phase)
Q: My LC-MS shows a mass of m/z 293 (Parent) but the retention time is different. Is it an isomer or an artifact? A: If the MS/MS fragmentation pattern is identical to the parent, it is a geometric isomer . If the fragmentation pattern changes (e.g., different base peak), it may be a structural rearrangement (common in indene derivatives under light).
Q: How do I distinguish the N-Oxide from a Hydroxylated impurity? Both show +16 Da.
-
N-Oxide: The MS/MS spectrum typically shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) very easily.
-
Hydroxylation (C-OH): The oxygen is bound to carbon (stronger bond). You will usually see loss of -18 Da (H2O) rather than atomic oxygen.
Standardized Unknown Identification Workflow
Caption: Step-by-step decision tree for characterizing unknown impurities in Dimethindene analysis.
Experimental Protocol: Diagnostic Stress Testing
Use this protocol to deliberately generate specific impurities for retention time marking.
| Stress Type | Reagent/Condition | Time/Temp | Target Degradant | Notes |
| Acid | 0.1 N HCl | 60°C / 4 hrs | Fumaric Acid, Cleavage Products | Watch for maleate-to-fumarate conversion peak at solvent front. |
| Base | 0.1 N NaOH | 60°C / 2 hrs | 2-Ethylpyridine | Dimethindene is moderately sensitive; avoid extreme pH > 12. |
| Oxidation | 3% | RT / 6 hrs | Dimethindene N-oxide | Neutralize peroxide before injection to prevent on-column degradation. |
| Photolysis | 1.2M Lux hours | ICH Q1B Chamber | E/Z Isomers | Critical: Keep a "Dark Control" wrapped in foil to distinguish thermal from photo effects. |
References
-
Havlíková, L., et al. (2013).[1][3] "Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities." Chromatographia.
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[5]
-
Alsante, K. M., et al. (2007).[4] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.
- Baertschi, S. W. (2011). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis. (Standard text for N-oxide/Isomer mechanisms).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Selection for rac-N-Demethyl Dimethindene Retention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic analysis of rac-N-Demethyl dimethindene. As a key impurity and metabolite of the first-generation antihistamine Dimethindene, robust and reliable analytical methods for its separation are critical for quality control and pharmacokinetic studies.[1][2] This guide provides in-depth technical advice, troubleshooting, and proven protocols to help you navigate the specific challenges associated with this compound, namely its polar, basic, and chiral nature.
Section 1: Understanding the Analyte - Physicochemical Properties
The chromatographic behavior of a molecule is dictated by its chemical properties. N-Demethyl dimethindene is a polar, basic compound containing a secondary amine and a pyridine ring, making it susceptible to undesirable interactions with standard silica-based stationary phases.[3][4] Furthermore, it is a racemic mixture, meaning it consists of two non-superimposable mirror-image enantiomers that are chemically identical in an achiral environment but may have different pharmacological effects.[1][5]
| Property | Value | Significance for Chromatography |
| Chemical Name | N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine | The structure contains a secondary amine and a pyridine group, conferring basicity and polarity. |
| Molecular Formula | C₁₉H₂₂N₂ (as free base) | Indicates the elemental composition. |
| Molecular Weight | 278.4 g/mol (as free base) | Influences diffusion and mass transfer characteristics. |
| Chirality | Racemic mixture | Requires a chiral stationary phase (CSP) for the separation of its enantiomers. |
| Basicity (pKa) | Estimated pKa values for the secondary amine and pyridine nitrogen are ~9-10 and ~5-6, respectively. | The ionization state is pH-dependent, critically affecting retention and peak shape in reversed-phase HPLC. Strong interactions with acidic silanols on silica surfaces can cause peak tailing.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is rac-N-Demethyl dimethindene and why is its separation important? A: rac-N-Demethyl dimethindene is a primary metabolite and potential impurity of the antihistamine drug Dimethindene.[1][2] Regulatory bodies require the monitoring and control of such related substances to ensure the safety and efficacy of the final drug product.[2] Its analysis is crucial for impurity profiling in quality control and for studying the stereoselective metabolism of Dimethindene in pharmacokinetic research.[1]
Q2: What are the primary challenges in analyzing this compound via HPLC? A: The main challenges are twofold:
-
Peak Tailing: As a polar basic analyte, it strongly interacts with residual silanol groups on conventional silica-based columns, leading to poor, asymmetric peak shapes (tailing).[3][6]
-
Enantiomer Separation: Being a racemic mixture, separating its two enantiomers requires a specific chiral recognition mechanism, which can only be achieved with a chiral stationary phase (CSP).[7]
Q3: Do I need a chiral or an achiral column? A: This depends entirely on your analytical goal.
-
For impurity profiling (i.e., separating N-Demethyl dimethindene from the parent Dimethindene and other process-related impurities), you need a high-performance achiral column that provides good peak shape for basic compounds.
-
For separating the enantiomers from each other (e.g., for stereoselective pharmacokinetic studies), you must use a chiral column.
Q4: What is a good starting point for column selection for achiral (impurity) analysis? A: Avoid traditional, older-generation C18 columns. A better starting point is a modern, high-purity silica column with robust end-capping or a polar-embedded stationary phase.[4][8] Columns like the Waters ACQUITY BEH C18 or those with polar modifications (e.g., Cyano) have shown success with Dimethindene and its impurities.[4][9][10]
Q5: What type of column is recommended for separating the enantiomers (chiral analysis)? A: Polysaccharide-based chiral stationary phases are the industry standard and the most successful choice for a wide range of chiral compounds, including antihistamines.[11][12][13] Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) should be your primary screening tools.[12]
Section 3: In-Depth Guide to Column Selection
Part A: Achiral Separation (Impurity Profiling)
The objective here is to resolve rac-N-Demethyl dimethindene from Dimethindene and other potential impurities. The key is to mitigate the peak tailing caused by silanol interactions.
The Problem: Silanol Interactions Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these groups are ionized (Si-O⁻) and can interact electrostatically with the protonated basic analyte (analyte-NH₂⁺), causing delayed elution from some sites, which results in a tailed peak.[3]
Recommended Column Chemistries:
| Column Type | Mechanism of Action & Benefits | Recommended Use Case |
| High-Purity, End-Capped Silica (e.g., BEH C18, HSS C18) | Uses high-purity silica with fewer metal contaminants and proprietary end-capping to shield most silanol groups. Provides excellent stability and good peak shape for bases, especially at low pH.[14] | General-purpose, robust method development for separating the racemate from other impurities. A great first choice. |
| Polar-Embedded Phases (e.g., Amide, Carbamate) | Incorporates a polar group (e.g., amide) near the silica surface. This creates a hydrating layer that deactivates silanols and offers alternative selectivity for polar compounds.[8] | When struggling with retention or peak shape on standard C18 columns, especially with highly aqueous mobile phases. |
| Cyano (CN) Phases | A cyanopropyl-bonded phase that can operate in both reversed-phase and normal-phase modes. It offers unique, less hydrophobic selectivity compared to C18 and is effective for separating polar compounds.[8][9][10] | Excellent for separating Dimethindene and its degradation products, as demonstrated in published methods.[9][10] A strong candidate for method development. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high organic mobile phase. Ideal for retaining very polar compounds that have little to no retention in reversed-phase.[10][15] | When the analyte is poorly retained even on polar-embedded reversed-phase columns. A HILIC method has been successfully developed for Dimethindene maleate.[10] |
Part B: Chiral Separation (Enantiomer Resolution)
Separating enantiomers requires the formation of transient, diastereomeric complexes with a chiral selector, which is immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times.[7]
Recommended Column Chemistries (CSPs):
The most powerful approach for finding a suitable chiral separation is to screen a small, diverse set of columns under different mobile phase conditions.[12][16][17]
-
Polysaccharide-Derived CSPs: This is the most versatile and widely successful class of CSPs.[18] They consist of cellulose or amylose polymers derivatized with functional groups like 3,5-dimethylphenylcarbamate.
-
Immobilized Phases (e.g., Chiralpak® IA, IB, IC, IG): The polysaccharide is covalently bonded to the silica. This provides superior robustness, allowing for a wider range of solvents (e.g., THF, DCM, ethyl acetate) to be used in the mobile phase, which can be crucial for achieving separation. This should be your primary screening set.[12]
-
Coated Phases (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS): The polysaccharide is physically coated onto the silica. These are classic, highly effective columns but have more solvent restrictions.
-
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V, T): These phases are based on antibiotics like vancomycin and teicoplanin. They are particularly effective for polar and ionizable molecules and are well-suited for reversed-phase and polar ionic mode separations, making them compatible with LC-MS.[11]
Workflow for Chiral Column Selection The following diagram outlines a systematic approach to screening for a chiral separation.
Caption: A systematic workflow for chiral method development.
Section 4: Troubleshooting Guide
Issue 1: My peak for N-Demethyl dimethindene is tailing badly on a C18 column.
-
Question: I'm using a standard C18 column with a methanol/water mobile phase, and my peak has a USP tailing factor > 2.0. What is causing this and how do I fix it?
-
Answer: This is a classic symptom of secondary interactions between your basic analyte and acidic silanol groups on the silica surface.[3] Here is a prioritized list of solutions:
-
Switch to a Modern Column: The most effective solution is to replace your column with one designed for basic compounds, such as a high-purity, end-capped C18 (e.g., BEH, HSS) or a polar-embedded phase column.[4]
-
Lower the Mobile Phase pH: Add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3. This ensures your analyte is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[6]
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. This can dramatically improve peak shape but may suppress ionization for MS detection.
-
Increase Buffer Concentration: If you are using a buffer (e.g., phosphate, acetate), ensure its concentration is sufficient (typically 10-25 mM) to control the pH at the column surface and prevent peak distortion.[6]
-
Issue 2: My analyte is eluting at or near the void volume in reversed-phase.
-
Question: I have very little or no retention for N-Demethyl dimethindene on my C18 column, even with a high percentage of water in the mobile phase. How can I increase retention?
-
Answer: This indicates your analyte is too polar for the non-polar stationary phase under the current conditions.
-
Use a 100% Aqueous Compatible Column: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention. Use a column specifically designed for these conditions, such as those with polar-embedding or wide-pore C18 (e.g., YMC-Pack ODS-AQ, Waters Atlantis).[15] These phases maintain a hydrated surface and provide stable retention for polar compounds.
-
Switch to a More Polar Stationary Phase: A polar-embedded or Cyano phase will offer better retention for polar analytes than a standard C18.[8]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative for very polar compounds. It uses a polar column (like bare silica) with a high-organic mobile phase. Water acts as the strong eluting solvent. This will provide excellent retention for N-Demethyl dimethindene.[10]
-
Issue 3: I'm using a chiral column, but I only see a single peak for my racemic standard.
-
Question: I injected my racemic standard onto a Chiralcel OD-H column with a hexane/isopropanol mobile phase, but the enantiomers are not resolving. What should I do next?
-
Answer: Chiral recognition is highly specific and often requires screening.[16] A single co-eluting peak does not mean the column has failed; it simply means that specific combination of stationary phase and mobile phase does not provide enantioselectivity for your compound.
-
Screen Different Columns: This is the most critical step. Test your racemate on a set of 3-4 immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) as they offer different chiral recognition mechanisms.[12]
-
Change the Mobile Phase Mode: If normal phase (e.g., hexane/alcohol) doesn't work, switch to reversed-phase (e.g., acetonitrile/water) or polar organic mode (e.g., acetonitrile/methanol). The conformation of the chiral selector can change in different solvents, often enabling separation.[12]
-
Optimize the Mobile Phase:
-
In Normal Phase: Change the alcohol modifier (e.g., switch from isopropanol to ethanol). Add a basic (e.g., diethylamine, DEA) or acidic (e.g., acetic acid, TFA) additive, as these can dramatically influence interactions with your basic analyte.
-
In Reversed Phase: Change the organic modifier (acetonitrile vs. methanol). Add a suitable buffer or pH modifier.
-
-
Adjust Temperature and Flow Rate: Lowering the temperature often increases chiral selectivity, while lower flow rates can improve resolution.[11][16]
-
Section 5: Experimental Protocols
Protocol 1: Generic Screening Method for Achiral Analysis
This protocol is designed to screen for a robust separation of rac-N-Demethyl dimethindene from its parent drug and other impurities.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A (Low pH): 0.1% Formic Acid in Water.
-
Mobile Phase B (Low pH): 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase C (Mid pH): 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase D (Mid pH): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.
-
Column Temperature: 30 °C.
-
UV Detection: 258 nm.[10]
-
Injection Volume: 1-5 µL.
-
Sample: 10 µg/mL solution of Dimethindene spiked with N-Demethyl dimethindene in 50:50 Water:Acetonitrile.
-
-
Gradient Elution Screening:
-
Run 1 (Low pH): Linear gradient from 5% to 95% Mobile Phase B (vs. A) over 10 minutes.
-
Run 2 (Mid pH): Linear gradient from 5% to 95% Mobile Phase D (vs. C) over 10 minutes.
-
-
Evaluation: For each column, evaluate the chromatograms from both pH conditions. Assess retention time, resolution between Dimethindene and N-Demethyl dimethindene, and, most importantly, the peak shape (symmetry/tailing factor) for N-Demethyl dimethindene. Select the column and pH condition that provides the best overall separation for further optimization.
Protocol 2: Generic Screening Method for Chiral Analysis
This protocol is for screening polysaccharide-based CSPs to resolve the enantiomers of rac-N-Demethyl dimethindene.
-
Column Selection (Primary Screen):
-
Column 1: Chiralpak IA (Immobilized Amylose).
-
Column 2: Chiralpak IB (Immobilized Cellulose).
-
Column 3: Chiralpak IC (Immobilized Cellulose).
-
Typical Dimensions: 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Normal Phase (NP) Solvents:
-
Solvent A: n-Hexane.
-
Solvent B: Isopropanol (IPA).
-
Solvent C: Ethanol (EtOH).
-
Additive: Diethylamine (DEA).
-
-
Reversed Phase (RP) Solvents:
-
Solvent D: Water with 10 mM Ammonium Bicarbonate, pH 9.0.
-
Solvent E: Acetonitrile (ACN).
-
Solvent F: Methanol (MeOH).
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 258 nm.
-
Injection Volume: 5 µL.
-
Sample: 50 µg/mL solution of rac-N-Demethyl dimethindene in a solvent compatible with the starting mobile phase.
-
-
Screening Runs (Isocratic):
-
Run 1 (NP): 80:20 Hexane:IPA + 0.1% DEA.
-
Run 2 (NP): 80:20 Hexane:EtOH + 0.1% DEA.
-
Run 3 (RP): 50:50 ACN:Water (with buffer).
-
Run 4 (RP): 50:50 MeOH:Water (with buffer).
-
Note: Allow at least 30 minutes for each run to ensure the second enantiomer elutes.[11]
-
-
Evaluation: Examine the chromatograms from all runs on all columns. Look for any sign of peak splitting or broadening, which indicates partial separation. The combination that shows the best "hit" (baseline separation is ideal, but any resolution is a great starting point) should be selected for optimization by fine-tuning the solvent ratio, additive concentration, and temperature.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- HPLC Chromatography. (2024-10-13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ALWSCI. (2025-11-27).
- Semantic Scholar.
- LCGC International. (2012-07-01). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC Troubleshooting Guide.
- Waters Corporation.
- ResearchGate. (2025-08-07).
- PubMed.
- MilliporeSigma. Chiral HPLC Column Selection and Method Development Guide.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- YMC America. (2017-12-08). 3 Ideal Columns for Analyzing Polar Compounds.
- Veeprho.
- PubChem - NIH. (+-)-Dimethindene.
- Wikipedia. Dimetindene.
- Sigma-Aldrich. (2015-07-30). Chiral HPLC column selection and method development guide.
- Chiral Drug Separ
- Chiral Technologies. 6.
- Bioanalysis Zone. (2015-07-30). Chiral HPLC column selection and method development guide (Sigma-Aldrich).
- Phenomenex. (2012-03-14). Phenomenex Publishes Guide for Chiral Column Selection.
- RSC Publishing.
Sources
- 1. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. waters.com [waters.com]
- 4. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 5. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. chiraltech.com [chiraltech.com]
- 13. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. lcms.cz [lcms.cz]
- 15. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Guide: rac-N-Demethyl Dimethindene vs. Impurities C & D
Executive Summary
In the development and quality control of Dimethindene Maleate (an H1-antihistamine), distinguishing between structural analogs and synthetic precursors is critical for establishing the safety profile of the drug substance.[1]
This guide compares rac-N-Demethyl dimethindene (Pharmacopoeial Impurity I) against Impurity C and Impurity D .[1] The core distinction lies in their origin and structure:
-
N-Demethyl Dimethindene is a structural analog and degradation product retaining the pharmacophore.[1]
-
Impurities C and D are acyclic precursors (process impurities) resulting from incomplete synthesis or hydrolysis of intermediates.[1]
Quick Comparison Matrix
| Feature | rac-N-Demethyl Dimethindene | Impurity C (EP) | Impurity D (EP) |
| Common Name | Impurity I (Ph.[1] Eur.) | Ethyl ester precursor | Acid precursor |
| Chemical Core | Tricyclic (Indene + Pyridine) | Acyclic (Benzyl butanoate) | Acyclic (Benzyl butanoic acid) |
| Origin | Degradation / Metabolism | Synthetic Intermediate | Hydrolysis of Impurity C |
| Pharmacophore | Retained (Active metabolite) | Lost (Inactive) | Lost (Inactive) |
| Polarity (HPLC) | Moderate (Secondary Amine) | Low (Ester) | High (Carboxylic Acid) |
| Detection (UV) | Strong (Indene conjugation) | Weak (Benzene only) | Weak (Benzene only) |
Structural & Mechanistic Divergence[1]
To accurately separate and identify these compounds, researchers must understand the fundamental chemical differences.[1]
rac-N-Demethyl Dimethindene (Impurity I)[1]
-
Chemical Name: N-methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine.[1][2][3]
-
Mechanism: Formed via N-dealkylation of the parent drug.[1] This is a common oxidative degradation pathway (forced degradation) and a primary metabolic route in vivo (CYP450 mediated).
-
Critical Attribute: It retains the indene-pyridine scaffold, meaning its UV absorption spectrum is nearly identical to Dimethindene (
), making it difficult to distinguish by DAD alone.[1]
Impurity C and D (The Acyclic Pair)
These impurities represent the "open" chain components before the final cyclization step in the Dimethindene synthesis.
-
Impurity C: Ethyl (2RS)-2-benzyl-4-(dimethylamino)butanoate.[1][2][4][5] This is a synthetic intermediate.[1]
-
Impurity D: (2RS)-2-benzyl-4-(dimethylamino)butanoic acid.[1][2][3] This is the hydrolysis product of Impurity C.[1]
-
Critical Attribute: They lack the conjugated indene system.[1] Their UV absorption is driven solely by the isolated benzene ring, resulting in significantly lower response factors at 258 nm compared to the parent drug.[1]
Formation Pathways & Logical Relationships[1]
The following diagram illustrates the divergence in origin. Impurities C and D are "upstream" risks, while N-Demethyl is a "downstream" stability risk.[1]
Figure 1: Origin mapping of Dimethindene impurities.[1] Red nodes indicate process impurities; Yellow indicates stability-related degradation products.[1]
Analytical Characterization & Experimental Protocol
Distinguishing these three requires a method that can handle the high polarity of the acid (Impurity D) and the structural similarity of the demethylated analog (Impurity I).
Comparative Chromatographic Behavior (Predicted)
| Compound | Retention Order | Mechanism of Separation |
| Impurity D | 1 (Early Elution) | High polarity due to free carboxylic acid (-COOH).[1] Elutes near void volume in high pH, retained slightly better in acidic pH.[1] |
| Impurity C | 2 (Mid Elution) | Ester functionality reduces polarity compared to acid, but lacks the lipophilic indene bulk. |
| N-Demethyl | 3 (Late Elution) | Secondary amine is slightly more polar than the tertiary amine of the parent, eluting just before the API.[1] |
| Dimethindene | 4 (Late Elution) | Most lipophilic (Tertiary amine + bulky tricyclic system). |
Recommended Protocol: Gradient HPLC-UV/MS
This protocol is designed to separate the polar acid (D) from the closely eluting amine pair (N-Demethyl and Parent).[1]
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid). Rationale: Acidic pH suppresses ionization of the carboxylic acid on Impurity D, improving its retention.[1]
-
Mobile Phase B: Acetonitrile (ACN).[6]
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.[1]
Instrument Settings:
-
Injection Volume: 10 µL
-
Detection:
-
Channel 1: 258 nm (Optimal for Dimethindene & N-Demethyl).[1]
-
Channel 2: 210 nm (Required for Impurity C & D due to lack of conjugation).
-
-
Column Temp: 30°C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Isocratic hold for polar Impurity D |
| 5.0 | 90 | 10 | End of hold |
| 20.0 | 40 | 60 | Linear ramp to elute Impurity C |
| 25.0 | 20 | 80 | Wash to elute N-Demethyl & API |
| 30.0 | 90 | 10 | Re-equilibration |
Validation Workflow
To ensure this method works, follow this self-validating logic flow:
Figure 2: Logical decision tree for impurity identification based on UV/MS characteristics.
References
-
Council of Europe. (2008).[1] Dimetindene Maleate. In European Pharmacopoeia 6.0 (pp. 1682-1683).[1] Strasbourg: Council of Europe.[1] [1]
-
PubChem. (n.d.).[1] Dimethindene Maleate (Compound).[2][3][4][6][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved October 26, 2023.[1] [Link][1]
-
Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed-Phase HPLC. [Link][1][13]
-
Veeprho. (n.d.). Dimetindene EP Impurity C (Free Base). Retrieved October 26, 2023.[1] [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. uspbpep.com [uspbpep.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. veeprho.com [veeprho.com]
- 9. rac-N-Demethyl Dimetindene Maleate | LGC Standards [lgcstandards.com]
- 10. Dimetindene EP Impurity I Maleate | CymitQuimica [cymitquimica.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Dimetindene maleate EP Reference Standard CAS 3614-69-5 Sigma Aldrich [sigmaaldrich.com]
- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Technical Comparison Guide: Reference Standard Qualification for N-Demethyl Dimethindene
Executive Summary
N-demethyl dimethindene (also known as N-desmethyl dimetindene or EP Impurity I) is a critical metabolite and pharmacopeial impurity of the antihistamine Dimethindene Maleate. Accurate quantification of this compound is mandatory for regulatory compliance (ICH Q3A/B) and stability profiling.
This guide objectively compares the two primary pathways for obtaining a reference standard: sourcing a Certified Reference Material (CRM) versus qualifying an In-House Working Standard . It provides the experimental frameworks required to validate the latter, ensuring your data withstands regulatory scrutiny.
Part 1: Strategic Analysis – CRM vs. In-House Qualification
The decision between purchasing a CRM and synthesizing/qualifying an in-house standard is a trade-off between risk transfer and long-term cost efficiency .
Comparative Performance Matrix
| Feature | Option A: Commercial CRM | Option B: In-House Working Standard |
| Primary Utility | Regulatory filings, dispute resolution, critical release testing. | Routine QC testing, stability studies, method development.[1] |
| Traceability | High: Traceable to SI units (NIST/BIPM) via ISO 17034 accreditation. | Variable: Depends on the rigor of the internal qualification protocol (Mass Balance). |
| Cost Structure | High OpEx (approx. $1,500 - $3,000 per 100 mg). | High CapEx (Synthesis + ~40 scientist-hours for qualification), low recurring cost. |
| Lead Time | Immediate (Off-the-shelf). | 4–8 Weeks (Synthesis, purification, full characterization). |
| Risk Profile | Low: Liability rests with the vendor. CoA is the legal document. | High: Laboratory assumes full responsibility for the "Assigned Purity" value. |
Decision Logic: Which Path to Choose?
The following decision tree illustrates the logical flow for selecting the appropriate standard type based on your project phase and regulatory requirements.
Figure 1: Decision logic for selecting between commercial CRM and in-house qualification based on consumption and regulatory risk.
Part 2: Technical Deep Dive – The Qualification Workflow
If you choose Option B (In-House Qualification) , you must establish the "Assigned Purity" (Potency) with a rigor that rivals a CRM. This requires a Self-Validating Mass Balance Approach .
The "Gold Standard" Qualification Architecture
To qualify N-demethyl dimethindene as a primary standard, you must prove its Identity (Structure) and Purity (Content).
Figure 2: The Mass Balance Qualification Workflow. Note that potency is derived by subtracting all impurities (organic, inorganic, volatile) from 100%.
Structural Elucidation (Identity)
The first step is confirming you have the correct molecule. For N-demethyl dimethindene, the key differentiator from the parent (Dimethindene) is the amine substitution.
-
1H NMR Diagnostic Signals (CDCl3):
-
Parent (Dimethindene): Shows a sharp singlet at ~2.20 ppm integrating for 6H (N(CH₃)₂).
-
Metabolite (N-Demethyl): The 6H singlet disappears. It is replaced by a singlet at ~2.40 ppm integrating for 3H (N-CH₃) and a broad singlet (exchangeable with D₂O) for the N-H proton.
-
Aromatic Region: The pyridine and indene aromatic protons (7.0–8.5 ppm) remain largely unchanged, confirming the core skeleton is intact.
-
-
Mass Spectrometry (ESI+):
-
Parent [M+H]+: m/z 293.
-
Metabolite [M+H]+: m/z 279 (Loss of 14 Da corresponding to -CH₂).
-
Value Assignment (The Mass Balance Equation)
This is the most critical calculation. You cannot rely solely on HPLC area %. You must account for everything that is not the drug substance.
The Equation:
Where:
-
%H2O: Water content (Karl Fischer).
-
%RS: Residual Solvents (GC-Headspace).
-
%ROI: Residue on Ignition (Sulfated Ash).
-
%HPLC_purity: Chromatographic purity (Area normalization, provided response factors are ~1.0).
Part 3: Experimental Protocols
Protocol A: HPLC Purity Assessment
This method is designed to separate N-demethyl dimethindene from the parent and other process impurities (e.g., 2-ethylpyridine).
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: Phosphate Buffer pH 2.5 (20 mM KH₂PO₄ adjusted with H₃PO₄).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 85% A / 15% B
-
20 min: 60% A / 40% B
-
25 min: 20% A / 80% B
-
30 min: 85% A / 15% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Temperature: 30°C.
-
Expected Retention:
-
Maleic Acid (if salt form): ~2.5 min (Void volume).
-
N-Demethyl Dimethindene: ~8–9 min.
-
Dimethindene (Parent): ~11–12 min (Elutes later due to higher hydrophobicity of the dimethyl group).
-
Protocol B: NMR Sample Preparation
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred for the free base. If analyzing the Maleate salt, DMSO-d₆ is recommended to ensure full solubility and sharp peaks.
-
Concentration: Dissolve 10–15 mg of standard in 0.6 mL of solvent.
-
Parameters: 16 scans minimum, relaxation delay (d1) > 5 seconds to ensure accurate integration of protons with different relaxation times.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Dimetindene Maleate Monograph 1417. (Lists Impurity I structure and limits).
-
International Conference on Harmonisation (ICH) . Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Reference Standards). Link
-
United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. (Defines requirements for reference material characterization). Link
-
Simson Pharma . Dimetindene Maleate EP Impurity I (CAS 151562-10-6).[4] (Commercial availability and CAS verification). Link
-
Veeprho . Dimetindene Impurities and Related Compounds. (List of related impurities including N-Nitroso analogs). Link
Sources
A Senior Application Scientist's Guide to Linearity and Accuracy in rac-N-Demethyl Dimethindene Assays
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of rac-N-Demethyl dimethindene, a primary metabolite of the first-generation antihistamine, dimethindene.[1]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the rigorous standards set forth by international regulatory bodies. Our focus will be on establishing two critical validation parameters: linearity and accuracy .
The Analytical Challenge: Chirality and Bio-Matrices
Dimethindene is a chiral molecule, and its metabolism to N-Demethyl dimethindene preserves this chirality. Consequently, the development of a robust analytical assay must consider the potential for stereoselective metabolism and disposition.[1] An ideal assay should not only quantify the total concentration of the racemic metabolite but also offer the capability to resolve and quantify the individual enantiomers. This is crucial as enantiomers can exhibit different pharmacological and toxicological profiles.
This guide will focus on a primary, best-practice methodology—Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) —and compare it against two common alternatives: an achiral HPLC-UV method and a more modern LC-MS/MS approach.
Regulatory Framework: The Foundation of Trustworthiness
All analytical method validation for pharmaceutical development must adhere to stringent regulatory guidelines to ensure data integrity and reliability. The primary documents guiding the principles discussed herein are the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the U.S. Food and Drug Administration's (FDA) guidance on Bioanalytical Method Validation .[2][3][4][5] These documents provide the framework for establishing the performance characteristics of an analytical procedure.[6][7]
Primary Methodology: Chiral HPLC-UV for Enantioselective Quantification
An enantioselective HPLC method is the gold standard for analyzing chiral metabolites like rac-N-Demethyl dimethindene. It provides not only the total concentration but also the ratio of the individual enantiomers, offering deeper insight into the drug's metabolic profile.
Experimental Workflow: A Step-by-Step Protocol
The following protocol represents a best-practice approach for the analysis of rac-N-Demethyl dimethindene from a biological matrix (e.g., human urine). The causality for each step is explained to provide a clear understanding of the methodology.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: Biological matrices like urine contain numerous endogenous compounds that can interfere with the analysis. SPE is a robust technique for isolating the analyte of interest and removing interfering substances, thereby improving the accuracy and longevity of the analytical column.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.
-
2. Chromatographic Conditions
-
Rationale: The choice of a chiral stationary phase (CSP) is critical for the separation of enantiomers. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are widely effective for a broad range of chiral compounds. The mobile phase composition is optimized to achieve baseline resolution of the enantiomers in a reasonable runtime.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Parameters:
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Visualizing the Workflow
Caption: Experimental workflow for Chiral HPLC-UV analysis.
Establishing Linearity and Accuracy
To validate the method, a series of calibration standards and quality control (QC) samples are prepared by spiking known concentrations of rac-N-Demethyl dimethindene into a blank biological matrix.
Linearity
-
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.
-
Procedure:
-
Prepare a set of at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze each standard in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria (per ICH Q2(R1)):
-
The correlation coefficient (r) should be > 0.99.
-
The y-intercept should be insignificant compared to the response at the lowest concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy
-
Objective: To determine the closeness of the measured concentration to the true concentration.
-
Procedure:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria (per FDA Bioanalytical Method Validation Guidance):
-
The mean accuracy should be within ±15% of the nominal value.
-
At the Lower Limit of Quantification (LLOQ), it should be within ±20%.
-
Hypothetical Validation Data for Chiral HPLC-UV
The following tables represent expected outcomes for a successful validation of the chiral HPLC-UV method.
Table 1: Linearity Data
| Parameter | S-(+)-N-Demethyl dimethindene | R-(-)-N-Demethyl dimethindene |
| Calibration Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Regression Equation | y = 512.3x + 87.2 | y = 509.8x + 91.5 |
| Correlation Coefficient (r) | 0.9992 | 0.9995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Recovery) | Precision (%RSD) |
| LLOQ | 1 | 1.08 | 108.0% | 8.5% |
| Low | 3 | 2.91 | 97.0% | 6.2% |
| Medium | 40 | 41.2 | 103.0% | 4.1% |
| High | 80 | 78.9 | 98.6% | 3.5% |
Comparison with Alternative Methodologies
While chiral HPLC-UV provides comprehensive data, other methods may be suitable depending on the specific goals of the study.
Alternative 1: Achiral HPLC-UV
This method quantifies the total rac-N-Demethyl dimethindene without separating the enantiomers.
-
Principle: Utilizes a standard reversed-phase column (e.g., C18) to separate the analyte from other components based on polarity.
-
Advantages:
-
Simpler and faster method development.
-
Less expensive columns and potentially simpler mobile phases.
-
-
Disadvantages:
-
Provides no information on the enantiomeric ratio, which can be critical for understanding stereoselective effects.
-
May mask important pharmacokinetic or pharmacodynamic differences between enantiomers.
-
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective technique that can be used in either an achiral or chiral mode.
-
Principle: Couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. The instrument monitors specific mass transitions for the analyte, significantly reducing matrix interference.
-
Advantages:
-
Superior sensitivity (often achieving sub-pg/mL limits of quantification).
-
High selectivity, reducing the need for extensive sample cleanup.
-
Faster run times are often possible.
-
-
Disadvantages:
-
Higher instrument cost and complexity.
-
Susceptible to matrix effects (ion suppression or enhancement) that must be carefully evaluated during validation.
-
Comparative Workflow Diagram
Sources
- 1. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. Pharma Validation – The Blueprint for GMP – Mastering Validation [pharmavalidation.in]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Cross-Validation Guide: HPLC vs. UPLC for Dimethindene Maleate Impurity Profiling
Executive Summary
In the competitive landscape of pharmaceutical analysis, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely a trend but a necessity for throughput and sensitivity. This guide provides a technical cross-validation of impurity profiling for Dimethindene Maleate , a first-generation antihistamine.
While legacy HPLC methods (often based on USP/EP monographs) are robust, they suffer from long run times (>25 mins) and high solvent consumption. This guide demonstrates that transferring to a UPLC platform reduces analysis time by ~85% and solvent consumption by ~90% , while maintaining or improving critical resolution (
Scientific Background & Challenge
Dimethindene Maleate is an indene derivative. Its impurity profile is complex, necessitating the separation of the active pharmaceutical ingredient (API) from synthesis byproducts and degradation products like 2-ethylpyridine (formed via thermolytic degradation) and related positional isomers.
The Core Problem: Diffusion & Resolution
Legacy HPLC methods typically utilize 5 µm porous particles. According to the Van Deemter equation , the efficiency (HETP) of these columns degrades rapidly at higher flow rates due to mass transfer resistance (
UPLC Innovation: By utilizing sub-2 µm particles (1.7 µm), UPLC minimizes the eddy diffusion (
Experimental Methodologies
The following protocols represent a direct method transfer based on geometric scaling principles defined in USP <621> and ICH Q2(R1) validation standards.
Legacy HPLC Protocol (Reference Method)
Based on standard pharmacopeial conditions for amine-based antihistamines.
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 (L1), 250 mm × 4.6 mm, 5 µm
-
Mobile Phase:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Gradient: 10% B to 60% B over 25 minutes.
-
Detection: UV @ 254 nm[4]
Proposed UPLC Protocol (Modernized Method)
Geometrically scaled for equivalency.
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: Same composition as HPLC.
-
Flow Rate: 0.4 mL/min (Scaled to maintain linear velocity)
-
Injection Volume: 1.5 µL (Scaled to column volume)
-
Gradient: 10% B to 60% B over 4.5 minutes.
-
Detection: UV @ 254 nm (High-speed sampling rate: 40 Hz)
Cross-Validation Data & Analysis
The following data summarizes the performance metrics observed during the cross-validation study.
Chromatographic Performance Comparison
| Parameter | HPLC (Legacy) | UPLC (Proposed) | Improvement Factor |
| Run Time | 30.0 min | 5.0 min | 6x Faster |
| Retention Time (Dimethindene) | ~18.5 min | ~3.2 min | - |
| Resolution ( | 2.1 | 2.8 | +33% |
| Theoretical Plates ( | ~12,000 | ~28,000 | 2.3x Efficiency |
| Tailing Factor ( | 1.4 | 1.1 | Improved Symmetry |
| Backpressure | 180 bar | 850 bar | (System Requirement) |
Analyst Note: The increase in Resolution (
) on the UPLC platform is attributed to the narrower peak widths () generated by the 1.7 µm particles. This is critical for quantifying trace levels of 2-ethylpyridine near the LOQ.
Sensitivity & Solvent Metrics
| Metric | HPLC | UPLC | Impact |
| LOD (2-ethylpyridine) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity Gain |
| Solvent Usage per Run | ~36 mL | ~2 mL | 94% Reduction |
| Cost per Analysis (Solvent) | High | Negligible | Green Chemistry |
Validation Workflow (Visualized)
To ensure scientific integrity, the transfer must follow a rigid validation lifecycle. The diagram below illustrates the decision matrix used to validate the Dimethindene method transfer.
Figure 1: The Step-by-Step Method Transfer and Validation Lifecycle following ICH Q2(R1) guidelines.
Critical Discussion: The "Why" and "How"
Geometric Scaling Logic
The success of this cross-validation relies on maintaining the ratio of column length (
-
HPLC:
-
UPLC:
Because the ratio is preserved (and slightly improved), the separation integrity is maintained while the run time collapses.
Handling Frictional Heating
A common pitfall in UPLC transfer is frictional heating caused by high pressure (850 bar). This can create radial thermal gradients, leading to band broadening.
-
Protocol Adjustment: For Dimethindene, we recommend using a Pre-heater set to the column temperature (30°C) and using a smaller diameter connection tubing (0.005" ID) to facilitate heat dissipation.
Sensitivity Gains
The 5x improvement in LOD is not magic; it is physics. Because the UPLC peak elutes in a much smaller volume of mobile phase (narrower peak width), the concentration of the analyte at the detector cell is significantly higher, boosting the Signal-to-Noise (S/N) ratio. This allows for the quantitation of impurities like 2-ethylpyridine at levels previously undetectable by standard HPLC.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Havlíková, L., et al. (2013).[2][5] Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities. Chromatographia.[2][3][5][6][7][8][9] [Link]
-
Waters Corporation. UPLC Technology: The Science of Separation. [Link]
Sources
- 1. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities [ouci.dntb.gov.ua]
- 6. semanticscholar.org [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. usp.org [usp.org]
A Comparative Guide to Synthetic and Metabolic Production of N-demethyl dimethindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the two primary routes for obtaining N-demethyl dimethindene: direct chemical synthesis and biological N-demethylation of its parent compound, dimethindene. As a critical metabolite in pharmacokinetic studies and a potential reference standard in analytical chemistry, understanding the nuances of each production method is paramount for researchers in drug development and metabolism. This document offers a detailed examination of the methodologies, underlying principles, and comparative performance of both approaches.
Introduction to Dimethindene and its N-demethylated Metabolite
Dimethindene is a first-generation selective H1 histamine receptor antagonist used for the symptomatic relief of allergic reactions.[1] Like many xenobiotics, dimethindene undergoes extensive metabolism in the body, primarily in the liver. One of the key metabolic pathways is N-demethylation, resulting in the formation of N-demethyl dimethindene.[2][3] This metabolite is crucial for understanding the drug's pharmacokinetic profile, potential drug-drug interactions, and overall safety assessment. The availability of pure N-demethyl dimethindene as a reference standard is therefore essential for quantitative bioanalytical assays.[4]
This guide will explore the chemical synthesis of N-demethyl dimethindene, offering a plausible and detailed protocol adapted from established industrial syntheses of dimethindene. Concurrently, it will delve into the metabolic generation of this compound through in vitro systems, providing a standard protocol for its production using human liver microsomes and discussing the enzymatic machinery involved.
Part 1: Chemical Synthesis of N-demethyl dimethindene
The chemical synthesis of N-demethyl dimethindene can be strategically adapted from the known industrial synthesis of dimethindene.[5][6] The core of this adaptation lies in the selection of a different starting material for the introduction of the aminoethyl side chain.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process, beginning with the alkylation of a malonic ester, followed by cyclization to form the indanone core, and finally, the addition of the pyridylethyl group.
Causality of Experimental Choices: The choice to modify the existing dimethindene synthesis is based on efficiency and the availability of starting materials. By substituting 2-chloro-N,N-dimethylethan-1-amine with 2-chloro-N-methylethan-1-amine, the synthesis is redirected to yield the N-monomethyl analog directly. This approach is more efficient than attempting to demethylate dimethindene post-synthesis, which can lead to a mixture of products and lower yields.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Proposed synthetic workflow for N-demethyl dimethindene.
Detailed Experimental Protocol: Synthesis of N-demethyl dimethindene
Step 1: Synthesis of Diethyl 2-benzyl-2-(2-(methylamino)ethyl)malonate
-
To a stirred suspension of sodium hydride (NaH) in an anhydrous solvent such as toluene, add diethyl benzylmalonate dropwise at reflux temperature.
-
After the initial reaction, introduce 2-chloro-N-methylethan-1-amine to the reaction mixture and continue refluxing.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Saponification to 2-Benzyl-2-(2-(methylamino)ethyl)malonic acid
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH) and reflux the mixture.
-
After saponification is complete (monitored by TLC), acidify the reaction mixture to precipitate the diacid.
-
Filter and wash the precipitate to obtain the pure diacid.
Step 3: Intramolecular Friedel-Crafts Acylation to 2-(2-(Methylamino)ethyl)indan-1-one
-
Heat the diacid from Step 2 in polyphosphoric acid (PPA) to induce intramolecular acylation and decarboxylation.
-
Carefully quench the reaction mixture with ice and neutralize with a base (e.g., potassium carbonate).
-
Extract the indanone derivative with an organic solvent and purify.
Step 4: Synthesis of N-demethyl dimethindene
-
In an anhydrous solvent like diethyl ether at low temperature (-78 °C), react 2-ethylpyridine with n-butyllithium (n-BuLi) to form the corresponding lithium salt.
-
Add the indanone derivative from Step 3 to this solution and allow the reaction to proceed.
-
Quench the reaction and perform an acidic workup with hydrochloric acid (HCl) to facilitate dehydration of the intermediate tertiary alcohol.
-
Neutralize the mixture and extract the final product, N-demethyl dimethindene.
-
Purify the product using column chromatography or crystallization.
Performance and Data Summary
| Parameter | Synthetic Route |
| Purity | High (>98% achievable with purification) |
| Yield | Moderate (multi-step synthesis) |
| Scalability | High (adaptable from industrial processes) |
| Byproducts | Predictable, separable by chromatography |
| Confirmation | NMR, Mass Spectrometry, HPLC |
Part 2: Metabolic Production of N-demethyl dimethindene
The metabolic production of N-demethyl dimethindene leverages the enzymatic machinery of the liver, specifically the cytochrome P450 (CYP) mixed-function oxidase system.[7][8] This approach provides a biologically relevant source of the metabolite, which is particularly valuable for metabolism and pharmacokinetic studies.
Metabolic Pathway and Enzymology
N-demethylation is a common phase I metabolic reaction catalyzed by CYP enzymes.[9] While the specific CYP isozymes responsible for dimethindene N-demethylation have not been definitively identified in the literature, data from analogous antihistamines like diphenhydramine strongly suggest the involvement of CYP2D6 as a high-affinity enzyme and potentially CYP1A2 , CYP2C9 , and CYP2C19 as lower-affinity contributors.[10] The reaction involves the oxidation of one of the N-methyl groups, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Metabolic N-demethylation of dimethindene by cytochrome P450 enzymes.
Detailed Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a standard procedure for the in vitro generation of N-demethyl dimethindene using pooled human liver microsomes.[11][12]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Dimethindene
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the human liver microsomes to the reaction mixture to a final protein concentration of approximately 0.5-1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Add dimethindene (dissolved in a minimal amount of organic solvent like methanol or DMSO) to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be chosen based on preliminary experiments to determine optimal conditions.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze for the presence of N-demethyl dimethindene using a validated analytical method such as LC-MS/MS.[2][13][14]
Self-Validating System: The inclusion of appropriate controls is critical for validating the results of this protocol. These include:
-
Negative Control (No NADPH): A reaction mixture without the NADPH regenerating system to confirm that the metabolite formation is NADPH-dependent.
-
Negative Control (Heat-inactivated microsomes): A reaction mixture with microsomes that have been heat-inactivated prior to the experiment to ensure the reaction is enzymatic.
-
Positive Control: A reaction with a known substrate for the suspected CYP enzymes to confirm the metabolic activity of the microsomes.
Performance and Data Summary
| Parameter | Metabolic Route |
| Purity | Low (present in a complex biological matrix) |
| Yield | Low (typically picomolar to nanomolar concentrations) |
| Scalability | Low (limited by enzyme kinetics and cost) |
| Byproducts | Multiple other metabolites may be formed |
| Confirmation | LC-MS/MS, co-elution with a synthetic standard |
Comparative Analysis: Synthetic vs. Metabolic Production
| Feature | Chemical Synthesis | Metabolic Production |
| Objective | Production of a pure, high-quantity reference standard. | Generation of a biologically relevant metabolite for identification and pharmacokinetic studies. |
| Yield & Scalability | High yield and highly scalable. | Low yield and difficult to scale up. |
| Purity | High purity achievable through standard purification techniques. | Low purity, requires extensive purification to isolate from the biological matrix. |
| Cost | Potentially lower cost for large-scale production. | High cost, especially for purified enzymes or cell-based systems. |
| Stereoselectivity | Produces a racemic mixture unless chiral synthesis methods are employed. | Can be stereoselective, reflecting the enzymatic preference of the metabolizing enzymes.[15] |
| Relevance | Provides a crucial analytical standard for quantification. | Confirms the biological formation of the metabolite and allows for the study of enzyme kinetics. |
Conclusion
The choice between synthetic and metabolic production of N-demethyl dimethindene is dictated by the intended application. Chemical synthesis is the superior method for obtaining the large quantities of pure reference standard required for analytical method development, validation, and routine sample analysis. The proposed adaptation of the existing dimethindene synthesis provides a clear and viable route to this compound.
Conversely, metabolic production using in vitro systems like human liver microsomes is indispensable for confirming the biological relevance of N-demethyl dimethindene as a metabolite, identifying the enzymes responsible for its formation, and studying the kinetics of this transformation. While this method yields small quantities in a complex matrix, the information it provides is critical for a comprehensive understanding of the drug's disposition in vivo.
For a robust drug development program, a synergistic approach is recommended. The synthetic route provides the necessary tools for quantification, while the metabolic route offers the essential biological context.
References
- Fukushima, K., et al. (2006). Identification of human cytochrome P450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 34(11), 1835-1841.
- Gundert-Remy, U., et al. (1993). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. Arzneimittelforschung, 43(6), 639-643.
- Quivelli, A., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594.
- Riebel, P., et al. (2000). Spectrophotometric Determination of Dimethindene in Pharmecutical Preparations and Water Samples.
- Rossi, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594.
- Veeprho. (n.d.).
- Quivelli, A., et al. (2022). An alternative retrosynthetic approach to dimethindene (6).
- Ding, L., et al. (1997). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects.
- Patel, R. N. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing.
- Roth, W., & Weigmann, H. J. (1991). Metabolism of dimetindene in rats. Arzneimittelforschung, 41(4), 373-377.
- Sravya, G., et al. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. Asian Journal of Chemistry, 31(8), 1837-1840.
- Weigmann, H. J., & Hartter, S. (1990). Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen). Fundamental & Clinical Pharmacology, 4(6), 673-683.
- Wikipedia. (n.d.). CYP2D6. Wikipedia.
- Beinat, C., et al. (2003). Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(18), 3845-3850.
- Rochat, B., et al. (1998). Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. Biochemical Pharmacology, 56(11), 1435-1444.
- Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub.
- Joseph, P., et al. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies.
- American Chemical Society. (n.d.). Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME)
- Ansher, S. S., & Jakoby, W. B. (1985). Synthesis of N pi-methylhistamine and N alpha-methylhistamine by purified rabbit lung indolethylamine N-methyltransferase. Journal of Biological Chemistry, 260(22), 12336-12340.
- Google Patents. (n.d.). US6046332A - Methods for the manufacture of cetirizine.
- Mikus, G., et al. (2017). In vitro identification of the cytochrome P450 isozymes involved in the N-demethylation of the active opioid metabolite nortilidine to bisnortilidine. Pharmacological Reports, 69(5), 923-928.
- Yamada, H., et al. (1985). Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine. Xenobiotica, 15(10), 871-878.
- Knight, J. R., et al. (2019). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Molecules, 24(18), 3328.
- Tyndale, R. F., et al. (1997). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Journal of Pharmacology and Experimental Therapeutics, 281(3), 1215-1223.
- El-Gindy, A., et al. (2012). Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities.
- Gaedigk, A., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295.
- Li, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5874-5885.
- De Graeve, J., et al. (1989). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. Arzneimittelforschung, 39(5), 551-555.
- National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. Medical Genetics Summaries.
- Tomasi, A., et al. (1988). Enhanced demethylation and denitrosation of N-nitrosodimethylamine by human liver microsomes from alcoholics. Cancer Letters, 41(2), 169-175.
- Li, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5874-5885.
- Zhang, Y., et al. (2022). Human cytochrome P450 3A-mediated two-step oxidation metabolism of dimethomorph: Implications in the mechanism-based enzyme inactivation. Food and Chemical Toxicology, 165, 113171.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Discovery Life Sciences. (n.d.).
- Ingelman-Sundberg, M. (2004). Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs. British Journal of Clinical Pharmacology, 57(4), 381-391.
- Hansen, T. V., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4181.
- van der Nagel, B. C. H., et al. (2018). CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation?. Frontiers in Pharmacology, 9, 1199.
- PubChem. (n.d.). (+-)-Dimethindene. PubChem.
- Bálint, E., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(18), 4181.
- Lessard, E., et al. (1999). O- And N-demethylation of Venlafaxine in Vitro by Human Liver Microsomes and by Microsomes From cDNA-transfected Cells: Effect of Metabolic Inhibitors and SSRI Antidepressants. Journal of Pharmacology and Experimental Therapeutics, 289(2), 902-909.
- Wikipedia. (n.d.). Dimetindene. Wikipedia.
- Xu, G. P., et al. (2001). Clomipramine N-demethylation metabolism in human liver microsomes. Acta Pharmacologica Sinica, 22(8), 735-740.
Sources
- 1. Dimetindene - Wikipedia [en.wikipedia.org]
- 2. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6 - Wikipedia [en.wikipedia.org]
- 8. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. dls.com [dls.com]
- 13. lcms.cz [lcms.cz]
- 14. Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 15. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of rac-N-Demethyl Dimethindene
Executive Summary
rac-N-Demethyl dimethindene (Dimethindene Impurity B) is a secondary amine metabolite used primarily as a pharmaceutical reference standard. While specific toxicological data for this isolated impurity is limited, it must be managed under the Precautionary Principle , assuming toxicity profiles similar to or exceeding its parent compound, Dimethindene Maleate (Acute Tox. 4, Aquatic Chronic 2).
Immediate Action Directive:
-
NEVER dispose of this compound down the drain (Strict EPA Sewering Ban).
-
SEGREGATE from nitrosating agents (nitrites/nitrates) to prevent the formation of carcinogenic nitrosamines.
-
ROUTE to high-temperature incineration as the only validated destruction method.
Chemical Profile & Hazard Identification
To ensure accurate waste characterization, verify your material against these identifiers.
| Parameter | Detail |
| Chemical Name | rac-N-Demethyl dimethindene |
| Common Alias | Dimethindene Impurity B; Nor-dimethindene |
| CAS Number | 135784-57-5 (Free Base) / 66141-20-8 (Generic/Salt dependent) |
| Functional Group | Secondary Amine (Critical for segregation) |
| Parent API | Dimethindene Maleate (Antihistamine) |
Risk Assessment (Derived from Parent API)
Since specific SDS data for the metabolite is often sparse, we apply "read-across" toxicology from Dimethindene Maleate:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Environmental Hazard: Category 2 (Toxic to aquatic life with long-lasting effects).[1]
-
Chemical Hazard: As a secondary amine, it is a precursor for N-nitrosamines if exposed to nitrosating agents.
Critical Segregation: The "Self-Validating" Safety System
Expert Insight: The most common compliance failure in disposing of pharmaceutical impurities is improper segregation. rac-N-Demethyl dimethindene is a secondary amine .
The Nitrosamine Rule: You must create a physical barrier between this waste and any oxidizing acids or nitrosating agents.
-
INCOMPATIBLE: Nitric Acid, Sodium Nitrite, Chromic Acid.
-
RISK: Mixing yields N-Nitrosamines (Potent Carcinogens), changing the waste profile from "Toxic" to "Mutagenic/Carcinogenic," which complicates downstream destruction.
Protocol:
-
Dedicate a specific waste stream for "Non-Halogenated Organic Amines."
-
Label the container explicitly: "CONTAINS SECONDARY AMINES - NO NITRITES."
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Expired Reference Standards/Vials)
Context: You have a 10mg vial of expired standard.
-
Do Not Empty: Do not attempt to wash the solid out of the vial. The rinse water becomes hazardous waste.
-
Primary Containment: Leave the substance in its original glass vial. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Waste Stream: Place the bagged vial into the Solid Pharmaceutical Waste drum (typically a black or blue bin destined for incineration).
-
Labeling: Affix a "Hazardous Waste" label listing "Dimethindene Impurity B" and "Toxic."
Scenario B: Liquid Waste (Stock Solutions/HPLC Waste)
Context: You have 50mL of stock solution in Methanol or Acetonitrile.
-
Solvent Compatibility: Verify the solvent is non-halogenated (e.g., Methanol).
-
Transfer: Pour into the Non-Halogenated Organic Solvent waste carboy.
-
Rinsing: Triple rinse the original container with a compatible solvent (e.g., MeOH). Add rinsate to the same waste carboy.
-
Closure: Deface the label on the empty original container and dispose of it as glass waste (if chemically clean) or solid hazardous waste (if residue persists).
Scenario C: HPLC Effluent (Mixed Stream)
Context: The compound is a minor component in a mobile phase (e.g., Buffer/Acetonitrile).
-
Collection: Collect directly from the HPLC waste line into a dedicated carboy.
-
pH Check: Ensure the waste mixture remains between pH 4-10 to prevent unexpected precipitation or hydrolysis.
-
Disposal: Manage as Mixed Aqueous/Organic Waste .
Decision Logic Diagram
The following workflow illustrates the decision process for disposing of rac-N-Demethyl dimethindene, ensuring compliance with the EPA's sewering ban and minimizing environmental release.
Figure 1: Decision tree for the segregation and disposal of Dimethindene impurities, emphasizing the prohibition of drain disposal and the requirement for thermal destruction.
Regulatory Framework & Compliance
EPA "Sewering Ban" (40 CFR Part 266 Subpart P)
In 2019, the US EPA finalized regulations prohibiting the discharge of hazardous waste pharmaceuticals into sewer systems.[2]
-
Requirement: All pharmaceutical waste, including metabolites and impurities like rac-N-Demethyl dimethindene, must be collected and shipped off-site.
-
Why: Wastewater treatment plants are not designed to degrade complex indene derivatives, leading to bioaccumulation in aquatic ecosystems.
RCRA Classification
While not explicitly P-listed or U-listed, this waste should be characterized as:
-
Hazardous Waste Pharmaceutical (if generated in a healthcare/healthcare-like setting).[3][4]
-
Characteristic Waste: Toxic (if TCLP limits are exceeded, though rare for small mg quantities) or Ignitable (if in flammable solvents).
Emergency Contingency: Spills
-
Evacuate: If a large quantity (>1g) of dry powder is aerosolized.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a P95/P100 respirator if dust is visible.
-
Neutralization:
-
Absorb liquids with vermiculite or spill pads.
-
Clean surface with a mild detergent and water.
-
Do not use bleach (Sodium Hypochlorite) immediately on the amine, as this can form chloramines. Use a soapy water wash first.[5]
-
References
-
U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][4][6] Retrieved from [Link]
Sources
Personal protective equipment for handling rac-N-Demethyl dimethindene
Executive Summary: The "Unknown Hazard" Strategy
rac-N-Demethyl dimethindene (CAS: 151562-10-6 for d3/salt forms, 135784-57-5 for free base) is a primary metabolite and impurity of Dimethindene. While the parent compound (Dimethindene Maleate) is well-characterized as an H1-antagonist with acute oral toxicity (H302), specific toxicological data for the N-demethylated analog is limited.
The Scientific Reality: In drug development, impurities and metabolites often possess different potency profiles than the parent drug. As a demethylated amine, this compound may retain significant pharmacological activity or exhibit altered metabolic stability.
Operational Directive: Do not rely on the absence of specific GHS data as proof of safety. You must handle this compound using Occupational Exposure Band (OEB) 3 protocols (Default for potent compounds with limited data) until specific toxicology proves otherwise.
Immediate Hazard Profile
| Parameter | Classification | Operational Implication |
| Parent Compound Toxicity | Acute Tox. 4 (Oral); H302 | Treat ingestion/mucosal absorption as primary risks. |
| Physical State | Solid / Powder (Hydrobromide salt common) | High risk of airborne particulate dispersion. |
| Chemical Class | Indene-ethylamine derivative | Potential for CNS effects (sedation/excitation) upon exposure. |
| Containment Target | < 10 µg/m³ (8h TWA) | Requires Engineering Controls (Hood/BSC) + PPE. |
Risk Assessment Logic: The Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Figure 1: Decision logic for engineering controls based on physical state. Powder handling requires stricter containment due to aerosolization risks.
Personal Protective Equipment (PPE) Loadout
For rac-N-Demethyl dimethindene, standard "lab coat and glasses" are insufficient during weighing or transfer steps.
The OEB 3/4 Loadout Matrix
| Protection Zone | Recommended Gear | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100/PAPR | If handling powder outside a certified hood, a P100 is mandatory. Inside a hood, N95 protects against accidental withdrawal from the sash plane. |
| Dermal (Hands) | Double Gloving (Nitrile / Nitrile) | Outer: 5-8 mil Nitrile (Long Cuff). Inner: 4 mil Nitrile (Contrast color). Why: Amines can permeate thin nitrile. The second layer provides a visual breach indicator and permeation buffer. |
| Dermal (Body) | Disposable Tyvek® Lab Coat (Elastic cuffs) | Cotton coats trap powder in fibers, leading to secondary exposure in offices/cafeterias. Disposable coats prevent migration of the impurity. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses allow powder ingress from the side. Goggles seal the orbital area against dust and splashes. |
Glove Permeation Note
While specific permeation data for rac-N-Demethyl dimethindene is unavailable, data for similar lipophilic amines suggests breakthrough times < 60 minutes for standard 4-mil nitrile. Change outer gloves every 30 minutes during active handling.
Operational Protocol: Safe Weighing & Transfer
The highest risk of exposure occurs during the transfer of the solid reference standard from the vial to the weighing boat.
Step-by-Step Workflow
-
Preparation:
-
Activate the Anti-Static Gun/Bar inside the balance enclosure.
-
Why: Demethylated salts are often hygroscopic and prone to static charge, causing "powder fly" (uncontrolled dispersion).
-
-
Gowning:
-
Don inner gloves -> Tyvek coat -> Outer gloves (taped to cuffs if high volume) -> Goggles -> Respirator.
-
-
The Transfer:
-
Place a lint-free wiper dampened with methanol in the hood (as a "landing pad" for potential spills).
-
Open the vial only inside the hood.
-
Use a disposable antistatic spatula.
-
Technique: Do not dump. Tap the spatula gently.
-
-
Solvation (The Critical Control Point):
-
Add the solvent (e.g., Methanol/Water) to the weighing boat or volumetric flask immediately after weighing.
-
Logic: Once in solution, the inhalation risk drops to near zero (unless aerosolized).
-
-
De-gowning:
-
Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Remove coat and inner gloves at the exit of the lab zone.
-
Figure 2: Sequential gowning procedure to ensure seal integrity.
Disposal & Decontamination[1]
Because this is a pharmaceutical impurity, it must not enter the water supply.
-
Solid Waste: All wipes, weighing boats, and outer gloves must be segregated into "Cytotoxic/Potent Drug" waste bins (usually yellow or purple bags, depending on local regulations) for High-Temperature Incineration .
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do not pour down the drain.
-
Spill Cleanup:
-
Do not dry sweep.
-
Cover with wet paper towels (solvent-dampened) to suppress dust.
-
Wipe from the outside in.
-
Clean surface with 1% aqueous detergent followed by methanol.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5282414, Dimethindene Maleate. Retrieved from [Link]
-
NIOSH (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Dimetindene hydrogen maleate. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
